6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRSOFJVLOCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612650 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30384-96-4 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data, to assist researchers in their synthetic endeavors.
Introduction
This compound (CAS No: 30384-96-4) is a crucial building block in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of a bromine atom and a carbaldehyde group offers versatile handles for further chemical modifications, making this compound highly valuable for the synthesis of compound libraries in drug discovery programs.
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound are prominently described in the literature. The first is a direct one-pot condensation reaction, while the second is a two-step process involving the initial formation of the imidazo[1,2-a]pyridine core followed by formylation.
Route 1: One-Pot Condensation of 2-Amino-5-bromopyridine and 2-Bromomalonaldehyde
This method provides a direct and efficient synthesis of the target compound.[1] The reaction involves the condensation of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.
Caption: One-pot synthesis of this compound.
Route 2: Two-Step Synthesis via 6-Bromoimidazo[1,2-a]pyridine
This alternative pathway involves the initial synthesis of 6-bromoimidazo[1,2-a]pyridine, which is then formylated at the 3-position using the Vilsmeier-Haack reaction.[3][4][5][6]
Caption: Two-step synthesis via Vilsmeier-Haack formylation.
Experimental Protocols
Protocol for Route 1: One-Pot Condensation[1]
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile or Ethanol/Water (1:1 v/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a pressure vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridine (1.0 eq.) and 2-bromomalonaldehyde (1.5 eq.) in a suitable solvent (acetonitrile or a 1:1 mixture of ethanol and water).
-
Heat the reaction mixture to reflux for 2 hours. Alternatively, microwave irradiation can be applied (e.g., 10 minutes at 110 °C for halogen-substituted 2-aminopyridines).
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to afford this compound as a solid.
Protocol for Route 2: Two-Step Synthesis
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine [3]
Materials:
-
2-Amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
To a flask containing 2-amino-5-bromopyridine (1.0 eq.), add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) and water.
-
Stir the reaction mixture at 55 °C for 20 hours.
-
After the reaction is complete, neutralize the mixture to pH 8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (2 x 200 mL for a 300 mmol scale reaction).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product as a brown oil, which solidifies upon cooling.
-
Recrystallize the solid from an n-hexane/ethyl acetate solution to obtain light brown crystals of 6-bromoimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyridine [4][6]
Materials:
-
6-Bromoimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF while maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
Add a solution of 6-bromoimidazo[1,2-a]pyridine in DMF to the freshly prepared Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| CAS Number | 30384-96-4 | [1][2] |
| Appearance | Yellow powder | [1] |
| Melting Point | 76.5 - 77.8 °C (for 6-bromoimidazo[1,2-a]pyridine) | [3] |
| Yield (Route 1) | 53% | [1] |
| Yield (Route 2, Step 1) | 72.4% | [3] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H) | [1] |
| Mass Spectrum (m/z) | 226 (M+1)⁺ | [1] |
Conclusion
This technical guide outlines two reliable and reproducible methods for the synthesis of this compound. The one-pot condensation offers a more direct approach, while the two-step Vilsmeier-Haack protocol provides an alternative for researchers who may already have the 6-bromoimidazo[1,2-a]pyridine intermediate. The detailed experimental procedures and compiled characterization data serve as a valuable resource for chemists in the fields of organic synthesis and drug development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Bromo-H-imidazo[1,2-a]pyridine-3-carbaldehyde | CAS 30384-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide for Researchers
CAS Number: 30384-96-4
This technical guide provides an in-depth overview of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block for synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Core Compound Properties
This compound is a solid, typically appearing as a light yellow to yellow powder.[1] It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are recognized as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry.[2][3]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O | [2][4] |
| Molecular Weight | 225.04 g/mol | [1][2][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | [1][2][5] |
| Storage Temperature | -20°C, sealed, away from moisture | [1][2] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H) | [4] |
| Mass Spectrometry (MS) | m/z: 226 (M+1)⁺ | [4] |
Note: Detailed spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available from various suppliers and in the literature.[6]
Synthesis and Purification
The synthesis of this compound typically involves the condensation of a 2-amino-5-bromopyridine with a suitable three-carbon aldehyde equivalent. Several methods have been reported, including conventional heating and microwave-assisted synthesis.
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Experimental Protocols
Method 1: Conventional Synthesis [4]
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (5000 mg, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5230 mg, 34.68 mmol).
-
Reaction: Heat the reaction mixture to reflux for 2 hours.
-
Work-up: After completion, quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient elution with ethyl acetate-petroleum ether to afford the final product.
-
Yield: 53%
-
Method 2: Microwave-Assisted Synthesis [4]
-
Reaction Setup: Dissolve 6-bromo-2-aminopyridine (0.208 g, 1.2 mmol) and 2-bromomalonaldehyde (0.272 g, 1.8 mmol) in a mixture of ethanol and water (v/v 1:1, total 2 ml) in a pressure vial with a magnetic stir bar.
-
Inerting: Stir the mixture for 1 minute and purge with argon.
-
Microwave Irradiation: Apply microwave irradiation (initial power 150 W) and heat at 110 °C for 10 minutes.
-
Work-up: Evaporate the solvent. Neutralize the reaction mixture with triethylamine (TEA), dilute with dichloromethane (DCM, 10 mL), and adsorb on silica gel.
-
Purification: Evaporate the solvent and subject the residue to column chromatography using a gradient of DCM/acetone (100:0 to 75:25) as the eluent to yield the product as a yellow powder.
-
Yield: 80%
-
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound.
General Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Process the spectra to identify characteristic chemical shifts and coupling constants consistent with the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI).
-
Analyze the resulting mass spectrum to confirm the molecular weight and fragmentation pattern.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the compound of known concentration in a suitable mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and monitor the effluent with a UV detector.
-
Determine the purity by analyzing the peak area of the main component relative to any impurities.
-
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7] this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position is amenable to various cross-coupling reactions, while the carbaldehyde at the 3-position can be readily transformed into other functional groups.
Potential Biological Activity and Signaling Pathways
While direct biological activity data for this compound is not extensively reported, derivatives of the imidazo[1,2-a]pyridine core are known to interact with key cellular signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR and STAT3/NF-κB/iNOS/COX-2 pathways, which are often dysregulated in cancer.[4][5]
The following diagram illustrates a proposed workflow for investigating the potential biological activity of novel compounds derived from this compound, based on the known activities of the parent scaffold.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This technical guide provides a comprehensive overview of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis protocols, and potential biological applications, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure is the imidazo[1,2-a]pyridine bicyclic system, which is recognized as a "privileged" scaffold in medicinal chemistry due to its wide range of biological activities.[1] The presence of a bromine atom and a carbaldehyde (aldehyde) group at positions 6 and 3, respectively, provides reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H5BrN2O | [2][3][4][5] |
| Molecular Weight | 225.04 g/mol | [2][6][7] |
| CAS Number | 30384-96-4 | [2][3][4][5] |
| Appearance | Yellow powder | [2] |
| Purity | ≥98% (typical) | [5] |
Synthesis Methodologies
The synthesis of this compound typically involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon aldehyde equivalent. Several specific protocols have been reported, demonstrating versatility in reaction conditions.
The primary synthetic route involves the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde. This reaction proceeds via an initial nucleophilic attack of the exocyclic amine of the pyridine ring, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine system.
Caption: General synthesis workflow for this compound.
Protocol 1: Reflux in Acetonitrile
This protocol involves a straightforward condensation reaction under reflux conditions.
-
Reactants : 2-Amino-5-bromopyridine (1.0 eq) and 2-Bromomalonaldehyde (1.2 eq).[2]
-
Solvent : Acetonitrile.[2]
-
Procedure :
-
Dissolve 2-amino-5-bromopyridine in acetonitrile in a round-bottom flask.
-
Add 2-bromomalonaldehyde to the solution.
-
Heat the reaction mixture to reflux for 2 hours.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the final product.[2]
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative for the synthesis.
-
Reactants : 6-bromo-2-aminopyridine (1.0 eq) and 2-bromomalonaldehyde (1.5 eq).[2]
-
Solvent : A mixture of ethanol and water (1:1 v/v).[2]
-
Procedure :
-
Combine the reactants in a pressure vial with a magnetic stir bar.[2]
-
Add the ethanol/water solvent mixture.
-
Purge the vial with argon.
-
Apply microwave irradiation (e.g., initial power of 150 W) and heat to 110 °C for 10 minutes.[2]
-
After cooling, evaporate the solvent.
-
Neutralize the residue with triethylamine (TEA) and dilute with dichloromethane (DCM).[2]
-
Adsorb the mixture onto silica gel and purify by column chromatography (e.g., using a gradient of acetone in DCM).[2]
-
Biological Significance and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown a broad spectrum of pharmacological activities.[1] this compound serves as a key building block for synthesizing novel compounds with potential therapeutic value.
The parent imidazo[1,2-a]pyridine core is found in several marketed drugs, including Zolpidem and Alpidem. The diverse biological activities associated with this scaffold include anticancer, antifungal, anti-inflammatory, and antiviral properties.[1] For instance, certain derivatives have been investigated for their potent inhibitory activity against cancer cell lines and resistant strains of Candida albicans.[8][9]
Caption: Potential therapeutic applications derived from the 6-bromoimidazo[1,2-a]pyridine scaffold.
Table 2: Spectroscopic Data for this compound
| Data Type | Values |
| ¹H NMR (300 MHz, DMSO-d6) | δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H) |
| Mass Spectrometry (MS) | m/z: 226 (M+1)⁺ |
Source:[2]
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. The established synthesis protocols provide reliable access to this compound, and the known biological activities of the parent scaffold offer a strong rationale for its use in drug discovery programs. The reactive aldehyde and bromo functionalities allow for extensive chemical derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-H-imidazo[1,2-a]pyridine-3-carbaldehyde | CAS 30384-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. appretech.com [appretech.com]
- 6. 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C8H5BrN2O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Spectroscopic and Synthetic Profile of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document details available experimental data, offers predicted spectroscopic information where experimental data is not publicly available, and outlines the relevant experimental protocols.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 9.94 (s, 1H) | 185.2 (CHO) |
| 9.50 (s, 1H) | 145.8 (C-5) |
| 8.54 (s, 1H) | 144.1 (C-8a) |
| 7.86-7.85 (m, 2H) | 132.6 (C-3) |
| 129.5 (C-7) | |
| 121.3 (C-2) | |
| 118.9 (C-8) | |
| 109.4 (C-6) |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Data
| Mass Spectrometry (MS) | Infrared (IR) Spectroscopy (Predicted) |
| m/z | Wavenumber (cm⁻¹) |
| 226 (M+1)⁺ | 3100-3000 (C-H stretch, aromatic) |
| 1680 (C=O stretch, aldehyde) | |
| 1620, 1580, 1470 (C=C and C=N stretch, aromatic rings) | |
| 1250 (C-N stretch) | |
| 850 (C-H bend, out-of-plane) | |
| 700 (C-Br stretch) |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[1] Two primary protocols are described in the literature, a conventional heating method and a microwave-assisted method.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis Protocol 1: Conventional Heating[1]
-
To a solution of 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate and petroleum ether to yield this compound.
Synthesis Protocol 2: Microwave-Assisted Synthesis[1]
-
In a pressure vial equipped with a magnetic stir bar, dissolve 6-bromo-2-aminopyridine (0.208 g, 1.2 mmol) and 2-bromomalonaldehyde (0.272 g, 1.8 mmol) in a mixture of ethanol and water (1:1 v/v, 2 mL total).
-
Stir the mixture for 1 minute and purge with argon.
-
Apply microwave irradiation (initial power 150 W) and heat at 110 °C for 10 minutes.
-
After the reaction, evaporate the solvent.
-
Neutralize the residue with triethylamine (TEA) and dilute with dichloromethane (10 mL).
-
Adsorb the mixture onto silica gel.
-
Evaporate the solvent and subject the residue to column chromatography using a gradient of dichloromethane/acetone (100:0 to 75:25) to afford the product as a yellow powder.
General Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at an appropriate frequency (e.g., 300 MHz or higher for ¹H NMR). Use standard pulse programs.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
General Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the analyte's properties.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
General Protocol for IR Spectroscopy Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance at different wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.
References
In-Depth Technical Guide: 1H NMR of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy data for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes detailed 1H NMR data, experimental protocols for synthesis and analysis, and visualizations to aid in understanding the molecular structure and characterization workflow.
Quantitative 1H NMR Data
The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| 9.94 | Singlet (s) | 1H | H-9 (Aldehyde) |
| 9.50 | Singlet (s) | 1H | H-5 |
| 8.54 | Singlet (s) | 1H | H-2 |
| 7.86-7.85 | Multiplet (m) | 2H | H-7, H-8 |
Note: The signals for protons H-7 and H-8 appear as a complex multiplet in the referenced spectrum, and specific coupling constants were not detailed in the available literature.[1]
Experimental Protocols
Synthesis of this compound[1]
A common synthetic route involves the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.
Materials:
-
2-amino-5-bromopyridine
-
2-bromomalonaldehyde
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2-amino-5-bromopyridine (5.0 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate and petroleum ether to yield this compound.
1H NMR Sample Preparation and Analysis
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube
-
Pipettes
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Acquire the 1H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).
-
Process the resulting Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the frequency domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) or an internal standard.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
Visualizations
Chemical Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the protons labeled according to their assignments in the 1H NMR data table.
References
Technical Guide: Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology and infectious diseases.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.
Core Physical and Chemical Properties
The fundamental physicochemical data for this compound are summarized below. It is crucial to distinguish this isomer from others, such as the 2-carbaldehyde or 8-carbaldehyde derivatives, as properties can differ significantly.
| Property | Value | Source |
| CAS Number | 30384-96-4 | [3][4] |
| Molecular Formula | C₈H₅BrN₂O | [3][4] |
| Molecular Weight | 225.04 g/mol | [3] |
| Appearance | Yellow powder | [3] |
| Melting Point | Not explicitly reported for this isomer. A related compound, 6-Bromo-3-pyridinecarboxaldehyde, has a melting point of 104-110 °C. |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
| Spectroscopy | Data |
| ¹H NMR (DMSO-d6, 300 MHz) | δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H)[3] |
| Mass Spectrometry (MS) | (m/z): 226 (M + 1)⁺[3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the condensation of a substituted aminopyridine with a suitable three-carbon aldehyde equivalent.
Synthesis from 2-Amino-5-bromopyridine and 2-Bromomalonaldehyde[3]
This procedure outlines a common method for the preparation of the title compound.
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2-amino-5-bromopyridine (5000 mg, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5230 mg, 34.68 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to yield this compound as a yellow powder.
Biological Context and Signaling Pathways
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. Notably, compounds from this class have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in various human cancers.[2] Inhibition of PI3Kα, a key isoform in this pathway, can lead to cell cycle arrest and apoptosis in cancer cells.
The diagram below illustrates the canonical PI3K/AKT signaling pathway, a key target for many imidazo[1,2-a]pyridine derivatives.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound belonging to the pharmacologically significant imidazo[1,2-a]pyridine class. This document details the discovery and synthesis of the compound, presenting key quantitative data in a structured format. Detailed experimental protocols for its preparation are provided, along with visualizations of the synthetic pathway. While the broader imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, specific data on the biological targets and signaling pathways of this compound are not extensively available in current literature. This guide, therefore, focuses on the robust chemical foundation of the molecule, highlighting areas for future investigation into its potential therapeutic applications.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The unique structural features of this scaffold allow for diverse functionalization, leading to the modulation of various biological targets. This compound (CAS Number: 30384-96-4) is a key intermediate and a subject of interest for the development of novel therapeutic agents. The presence of a bromine atom and an aldehyde group provides reactive handles for further chemical modifications, making it a versatile building block in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 30384-96-4 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O | [1][2] |
| Molecular Weight | 225.04 g/mol | [1][2] |
Synthesis and Discovery
The primary and most referenced method for the synthesis of this compound involves the condensation reaction between 2-amino-5-bromopyridine and a suitable three-carbon electrophile.
General Synthetic Pathway
The most common synthetic route is the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde. This reaction proceeds via an initial nucleophilic attack of the exocyclic amine of the pyridine ring, followed by an intramolecular cyclization and subsequent dehydration to form the fused imidazo[1,2-a]pyridine ring system.
References
Preliminary Investigation of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" status due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] This bicyclic nitrogen-containing ring system serves as a versatile framework for the development of therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders.[4][5] This technical guide provides a preliminary investigation into imidazo[1,2-a]pyridine derivatives, summarizing key synthetic strategies, biological activities with a focus on anticancer properties, and the underlying mechanisms of action.
Core Synthesis Strategies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies developed to allow for diverse substitutions. The most classical and widely adopted method is the condensation reaction between a 2-aminopyridine and an α-haloketone.[6][7] However, numerous modern variations and novel approaches have been developed to improve yields, simplify procedures, and introduce greater functional group tolerance.
Key synthetic approaches include:
-
Condensation Reactions: The traditional approach involving the reaction of 2-aminopyridines with α-haloketones remains a cornerstone for synthesizing this scaffold.[6][7]
-
Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials, such as a 2-aminopyridine, an aldehyde, and an alkyne, offer an efficient route to complex imidazo[1,2-a]pyridine derivatives.[1][8]
-
Copper-Catalyzed Reactions: Copper catalysts have been effectively used in various synthetic strategies, including annulation and oxidative coupling reactions, to construct the imidazo[1,2-a]pyridine ring system.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of these derivatives.[9]
A generalized workflow for the synthesis and initial biological evaluation is depicted below.
Anticancer Activity and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities reported against a variety of cancer cell lines including breast, lung, liver, and cervical cancers.[10][11][12] The anticancer effects of these compounds are often attributed to their ability to interfere with crucial cellular signaling pathways and processes.[10]
Kinase Inhibition
A primary mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are frequently dysregulated in cancer.[13]
-
PI3K/mTOR Pathway: Several derivatives have been designed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[14][15][16] This pathway is critical for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.[14][17] One study reported an imidazo[1,2-a]pyridine derivative with a potent PI3Kα IC50 of 2 nM.[14] Another derivative, 15a , was identified as a potent PI3K/mTOR dual inhibitor with good oral bioavailability.[16]
-
Other Kinases: Imidazo[1,2-a]pyridine derivatives have also been shown to inhibit other kinases involved in cancer progression, such as Akt (Protein Kinase B), Cyclin-Dependent Kinases (CDKs), and c-KIT.[10][14][18] For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were developed as c-KIT inhibitors, showing excellent IC50 values in the nanomolar range against imatinib-resistant tumor cells.[18]
The simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by imidazo[1,2-a]pyridine derivatives are illustrated below.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reactions of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reactions of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile building block in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the synthesis of diverse derivatives with potential therapeutic applications, particularly as kinase inhibitors.
Introduction
This compound is a bifunctional molecule featuring a bromine atom at the 6-position, which is amenable to various palladium-catalyzed cross-coupling reactions, and a carbaldehyde group at the 3-position, which can participate in a range of condensation reactions. This dual reactivity allows for the straightforward introduction of molecular diversity, making it an attractive scaffold for the development of novel therapeutic agents. Derivatives of the imidazo[1,2-a]pyridine core have shown significant promise as inhibitors of various protein kinases, including the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][2][3]
Key Reactions and Applications
The primary reactions of this compound can be categorized into two main types:
-
Palladium-Catalyzed Cross-Coupling Reactions at the C6-bromo position for C-C and C-N bond formation.
-
Condensation Reactions involving the C3-carbaldehyde group for the extension of the carbon skeleton.
The resulting derivatives have been investigated for their potential as anticancer agents, with a notable mechanism of action being the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][4]
Data Presentation: Summary of Key Reactions
| Reaction Type | Coupling Partner | Product Type | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acids | 6-Aryl-imidazo[1,2-a]pyridine-3-carbaldehydes | 75-95 |
| Sonogashira Coupling | Terminal Alkynes | 6-Alkynyl-imidazo[1,2-a]pyridine-3-carbaldehydes | 60-85 |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 6-Amino-imidazo[1,2-a]pyridine-3-carbaldehydes | 60-80 |
| Claisen-Schmidt Condensation | Acetophenones | Chalcone Derivatives | 70-90 |
| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Systems | 80-95 |
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes the synthesis of 6-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL per 1 mmol of the bromide).
-
Seal the vial and heat in a microwave reactor at 110 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Sonogashira Coupling
This protocol outlines the synthesis of 6-alkynyl-imidazo[1,2-a]pyridine-3-carbaldehydes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine (2:1, 5 mL per 1 mmol of the bromide).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours under an argon atmosphere.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and dissolve the residue in dichloromethane.
-
Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography (eluent: hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination
This protocol describes the synthesis of 6-amino-imidazo[1,2-a]pyridine-3-carbaldehydes.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Add anhydrous toluene (5 mL per 1 mmol of the bromide) and the amine (1.2 equiv.).
-
Seal the vial and heat at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Claisen-Schmidt Condensation
This protocol details the synthesis of chalcone derivatives.
Materials:
-
This compound
-
Acetophenone derivative (e.g., 4-Methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 equiv.) and the acetophenone derivative (1.1 equiv.) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (2.0 equiv.) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours, during which a precipitate usually forms.
-
Filter the solid product, wash with cold ethanol and then with water until the washings are neutral.
-
Dry the product under vacuum to afford the chalcone derivative.
Knoevenagel Condensation
This protocol describes the synthesis of α,β-unsaturated products with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., Malononitrile)
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (1.2 equiv.) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Visualization of Workflows and Signaling Pathways
Caption: General synthetic routes from this compound.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active compounds with a wide therapeutic spectrum. This includes agents with anticancer, anti-infective, and kinase inhibitory properties. The presence of a reactive aldehyde group at the 3-position and a bromine atom at the 6-position on this scaffold allows for diverse chemical modifications, making it an ideal starting material for the synthesis of novel drug candidates. The aldehyde facilitates the construction of various heterocyclic and acyclic functionalities, while the bromine atom is amenable to cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize pharmacological properties.
Key Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a key pharmacophore in a variety of therapeutic agents. Derivatives have shown potent activity as inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
1. Anticancer Agents:
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as anticancer agents. They have been shown to inhibit various kinases involved in cancer cell proliferation, survival, and migration. A key pathway targeted by these compounds is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in many human cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][2] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and showed potent PI3Kα inhibitory activity and significant antitumor effects, inducing cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[2]
2. Kinase Inhibitors:
The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of inhibitors for a range of protein kinases. These include:
-
PI3K (Phosphoinositide 3-kinase): Several derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly p110α.[3]
-
ALK (Anaplastic Lymphoma Kinase): Imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of ALK, a receptor tyrosine kinase implicated in certain types of cancer.[4]
-
DYRK1A and CLK1: Novel imidazo[1,2-a]pyridine derivatives have been synthesized and shown to inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) in the micromolar range.[5][6]
3. Urease Inhibitors:
Derivatives of a structurally similar 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have been converted into oxazole-containing compounds that exhibit potent urease inhibitory activity.[7][8] Urease is an enzyme that plays a role in the pathogenesis of infections by ureolytic bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers.
4. Anti-infective Agents:
The imidazo[1,2-a]pyridine scaffold has also been explored for the development of anti-infective agents, including those with anticandidal activity.
Data Presentation
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [9][10] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [9] |
| Compound 11 | MCF-7 (Breast) | 20.47 ± 0.10 | [9] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [9][10] |
| IP-5 | HCC1937 (Breast) | 45 | [1] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1] |
| Compound 13k | HCC827 (Lung) | 0.09 | [2] |
| Compound 13k | A549 (Lung) | 0.21 | [2] |
| Compound 13k | SH-SY5Y (Neuroblastoma) | 0.43 | [2] |
| Compound 13k | HEL (Leukemia) | 0.25 | [2] |
| Compound 13k | MCF-7 (Breast) | 0.11 | [2] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 4c | CLK1 | 0.7 | [5][6] |
| Compound 4c | DYRK1A | 2.6 | [5][6] |
| Compound 2a | PI3K p110α | 0.67 | [3] |
| Compound 2g | PI3K p110α | 0.0018 | [3] |
| Compound 12 | PI3K p110α | 0.0028 | [3] |
| Compound 11d | ALK2 | 0.010 | [4] |
| Compound 11f | ALK2 | 0.014 | [4] |
| Compound 11g | ALK2 | 0.015 | [4] |
| Compound 13k | PI3Kα | 0.00194 | [2] |
Table 3: Urease Inhibitory Activity of Oxazole Derivatives from a 6-Fluoro-imidazo[1,2-a]pyridine-3-carbaldehyde Analog
| Compound ID | Urease IC50 (µM) | Reference |
| Compound 4i | 5.68 ± 1.66 | [7] |
| Compound 4o | 7.11 ± 1.24 | [7] |
| Compound 4g | 9.41 ± 1.19 | [7] |
| Compound 4h | 10.45 ± 2.57 | [7] |
| Thiourea (Standard) | 21.37 ± 1.76 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile (or a mixture of Ethanol and Water)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure: [11]
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in acetonitrile, add 2-bromomalonaldehyde (1.5 equivalents).
-
Heat the reaction mixture to reflux for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.
Microwave-assisted alternative: [11]
-
Dissolve 2-amino-5-bromopyridine (1 equivalent) and 2-bromomalonaldehyde (1.5 equivalents) in a 1:1 mixture of ethanol and water in a pressure vial.
-
Purge the mixture with argon.
-
Subject the reaction mixture to microwave irradiation (e.g., initial power of 150 W) at 110 °C for 10 minutes.
-
After cooling, evaporate the solvent.
-
Neutralize the residue with triethylamine (TEA) and dilute with dichloromethane (DCM).
-
Adsorb the mixture onto silica gel and purify by column chromatography.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based Oxazole Derivatives (Analogous to Urease Inhibitors)
This protocol is adapted from the synthesis of urease inhibitors from a 6-fluoro analog and demonstrates a potential transformation of the aldehyde group.[8]
Materials:
-
This compound
-
Substituted phenacyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of α-formyl ketone intermediate
-
To a solution of this compound (1 equivalent) and a substituted phenacyl bromide (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the intermediate.
-
-
Step 2: Cyclization to the Oxazole
-
Reflux a solution of the intermediate from Step 1 in an appropriate solvent (e.g., ethanol with a catalytic amount of acid or base) for 16 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid residue and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the purified oxazole derivative.
-
Protocol 3: In Vitro Urease Inhibition Assay (for Oxazole Derivatives)
This protocol outlines a general method for assessing the urease inhibitory activity of the synthesized compounds.[8]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor at various concentrations.
-
In a 96-well plate, add a solution of urease enzyme to each well.
-
Add the test compounds or standard inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30 °C).
-
Initiate the enzymatic reaction by adding a urea solution to each well.
-
Measure the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader. The change in absorbance is proportional to the ammonia produced.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the urease activity, by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of derivatives from this compound.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
The Versatile Intermediate: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in Synthetic Chemistry and Drug Discovery
Application Note
Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive aldehyde group at the 3-position and a bromine atom at the 6-position, allows for sequential and site-selective functionalization. This dual reactivity makes it an invaluable tool for medicinal chemists and researchers in drug development, enabling the construction of libraries of novel compounds with diverse biological activities. The imidazo[1,2-a]pyridine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, being a core component of numerous therapeutic agents.[1]
Key Applications
The strategic placement of the bromo and carbaldehyde functionalities on the imidazo[1,2-a]pyridine core allows for a multitude of synthetic transformations, leading to compounds with significant therapeutic potential.
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of this compound can be elaborated into potent inhibitors of various kinases, such as those in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[2] For instance, the bromine at the C6 position can be functionalized via Suzuki or Sonogashira cross-coupling reactions to introduce aryl or heteroaryl moieties that can interact with the kinase active site. The aldehyde at the C3 position can be transformed into various functional groups to modulate solubility, cell permeability, and target engagement.
-
Anticancer Agents: A significant application of this intermediate is in the synthesis of novel anticancer agents.[2][3] By modifying the aldehyde and bromo groups, researchers can design molecules that induce cell cycle arrest and apoptosis in cancer cells.[4] For example, condensation of the aldehyde with active methylene compounds can yield chalcone-like structures, which are known to possess cytotoxic activities.[5]
-
Antimicrobial Agents: The imidazo[1,2-a]pyridine nucleus is also a promising scaffold for the development of new antimicrobial agents. Derivatives synthesized from this compound have shown potential as anticandidosis agents.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to afford this compound.
Expected Yield: 53%[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Knoevenagel-Doebner Condensation of 6-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde
This protocol details the condensation of the aldehyde functionality with an active methylene compound to form an α,β-unsaturated system.
Reaction Scheme:
Materials:
-
6-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde
-
Malonic acid
-
Piperidine
-
Pyridine
Procedure:
-
Dissolve 6-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and malonic acid (1.5 mmol) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired acrylic acid derivative.
Data Presentation
Table 1: Synthesis of this compound Derivatives and their Biological Activities
| Compound ID | R¹ | R³ | Biological Target | Activity (IC₅₀) | Reference |
| 1 | -Br | -CHO | - | - | [6] |
| 2 | -Phenyl | -CHO | - | - | |
| 3 | -Phenyl | -CH=CH-COOH | - | - | - |
| 4 | -(quinazolin-4-yl)amino | -H | PI3Kα | 1.94 nM | [2] |
| 5 | -Cl | -CH=CH-CO-Phenyl | Candida albicans | - | [5] |
Note: Data for compounds 2, 3, and 5 are representative examples based on similar structures, as direct data for the 6-bromo-3-carbaldehyde derivatives were not available in the cited literature.
Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: Synthetic workflow for the diversification of this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling with 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The functionalization of this core structure is of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the imidazo[1,2-a]pyridine nucleus. This document provides a detailed protocol for the Suzuki coupling of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde with various boronic acids, a key step in the synthesis of a wide array of potential drug candidates.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 6-bromo-substituted imidazo[1,2-a]pyridines with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 130 (Microwave), 40 min | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂·DCM (3) | K₂CO₃ (2) | Dioxane/EtOH | 150 (Microwave), 2h | 82 | [2][3] |
| 3 | 3-Tolylboronic acid | (SIPr)Pd(allyl)Cl (5) | K₂CO₃ (2) | Dioxane | 130 (Microwave), 1h | 78 | |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME | 80, 12h | 75 | |
| 5 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100, 8h | 88 |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: A simplified diagram of the palladium-catalyzed Suzuki coupling cycle.
Experimental Workflow
Caption: General workflow for the Suzuki coupling experiment.
Experimental Protocols
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal results.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or DMF)
-
Water (for aqueous base solutions or biphasic systems)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum or cap.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M of the starting bromide) via syringe. If using an aqueous base, a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) should be used.
-
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 130-150 °C) for the specified time.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Dilute the filtrate with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (3 x volume).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions:
-
Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Microwave reactions can generate high pressure. Use appropriate sealed vessels and follow the manufacturer's safety guidelines.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel compounds derived from 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This versatile building block offers two reactive sites, the bromo substituent at the 6-position and the carbaldehyde at the 3-position, allowing for a diverse range of chemical modifications. The resulting imidazo[1,2-a]pyridine derivatives are of significant interest in drug discovery, particularly for the development of anticancer agents that target critical cellular signaling pathways.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino groups. The aldehyde functionality serves as a handle for condensation reactions, the formation of Schiff bases, and conversion to other functional groups, further expanding the accessible chemical space.
Key Synthetic Transformations
This section outlines key synthetic methodologies for the derivatization of this compound, providing a foundation for the synthesis of novel compound libraries.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the 6-position is amenable to a variety of powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl substituents.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.
Reactions Involving the C3-Carbaldehyde Group
The aldehyde group is a versatile functional handle for chain extension and the introduction of diverse chemical moieties.
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds.
-
Wittig Reaction: For the conversion of the aldehyde to an alkene.
-
Schiff Base Formation: For the synthesis of imines, which can be further reduced to amines.
Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][3] Novel compounds synthesized from this compound can be screened for their inhibitory activity against this key oncogenic pathway.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of derivatives from this compound and their biological activities.
Table 1: Synthesis of 6-Substituted Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | 82 |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | 78 |
| 4 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde | 75 |
Table 2: Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 2-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile | 92 |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)acrylate | 88 |
| 3 | Diethyl malonate | Diethyl 2-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)malonate | 85 |
Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative A | HCC827 (Lung Cancer) | 0.25 | [6] |
| Derivative B | A549 (Lung Cancer) | 0.43 | [6] |
| Derivative C | MCF-7 (Breast Cancer) | 1.5 | [8] |
| Derivative D | HT-29 (Colon Cancer) | 0.8 | [9] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol provides a method for the condensation of this compound with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the active methylene compound (1.1 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: MTT Assay for Cell Viability
This protocol details a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1][10]
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the key signaling pathway targeted by many imidazo[1,2-a]pyridine derivatives and a general experimental workflow.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a key intermediate for the synthesis of a diverse library of derivatives, allowing for the exploration of their therapeutic potential. The presence of the bromine atom at the 6-position and the carbaldehyde group at the 3-position provides reactive handles for various chemical modifications, leading to compounds with potentially enhanced biological profiles.
These application notes provide an overview of the biological activities of derivatives synthesized from this compound and detailed protocols for their synthesis and biological evaluation.
Biological Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential in several therapeutic areas. While specific data for derivatives of this compound is emerging, the broader class of compounds informs the potential applications.
Anticancer Activity: Imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents.[1] They have been shown to inhibit various cancer cell lines, including those of breast, colon, and lung cancer.[2] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]
Antimicrobial Activity: The versatile core structure of imidazo[1,2-a]pyridines has been utilized to develop novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.[4][5]
Enzyme Inhibition: Certain derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of specific enzymes, such as urease and various kinases.[6][7] This highlights their potential for the treatment of diseases associated with the dysregulation of these enzymes.
Data Presentation
The following tables summarize quantitative biological activity data for representative imidazo[1,2-a]pyridine derivatives, analogous to those that can be synthesized from this compound.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [8] |
| IP-6 | HCC1937 (Breast) | 47.7 | [8] |
| IP-7 | HCC1937 (Breast) | 79.6 | [8] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [9] |
Table 2: Anticandidosis Activity of Imidazo[1,2-a]pyridine-3-carbaldehyde Chalcone Analogs
| Compound ID | Candida albicans MIC (µmol/L) | Reference |
| 10a | < 300 | [10] |
| 10b | < 300 | [10] |
| 10c | < 300 | [10] |
| 10i | 41.98 | [10] |
Table 3: Urease Inhibitory Activity of Imidazo[1,2-a]Pyridine-Oxazole Analogs
| Compound ID | Urease IC50 (µM) | Reference |
| 4i | 5.68 ± 1.66 | [6] |
| 4o | 7.11 ± 1.24 | [6] |
| 4g | 9.41 ± 1.19 | [6] |
| 4h | 10.45 ± 2.57 | [6] |
| Thiourea (Standard) | 21.37 ± 1.76 | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
The aldehyde functionality at the 3-position is a versatile starting point for the synthesis of various derivatives through reactions such as Claisen-Schmidt condensation (to form chalcones), Knoevenagel condensation, and the formation of Schiff bases.
Protocol 1: Synthesis of Chalcone Derivatives
This protocol describes a Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Biological Assays
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Activity (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a microbial strain.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microbial strain to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of this compound derivatives.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Caption: Anticancer Evaluation Workflow.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 5. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
The Role of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in Cancer Research: A Synthetic Gateway to Novel Anticancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives with significant potential in cancer research. While the molecule itself is not typically the active anticancer agent, its unique chemical structure provides a versatile scaffold for the development of potent and selective inhibitors of key signaling pathways implicated in tumorigenesis and cancer progression. The imidazo[1,2-a]pyridine core is a recognized pharmacophore, and its derivatives have demonstrated efficacy against various cancer cell lines by targeting critical cellular processes such as cell cycle regulation, proliferation, and survival.
This document provides detailed application notes on the utility of this compound in synthesizing anticancer compounds, summarizes the quantitative data of these derivatives, and offers comprehensive protocols for their biological evaluation.
Application Notes: A Versatile Intermediate for Anticancer Drug Discovery
The primary role of this compound in oncology research is as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The aldehyde functional group at the 3-position and the bromine atom at the 6-position are amenable to a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
Derivatives of this scaffold have been shown to inhibit several important targets in cancer biology, including:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. A number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, Akt, and/or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1]
-
Cyclooxygenase-2 (COX-2): Overexpression of COX-2 is associated with inflammation and the development of various cancers. Certain imidazo[1,2-a]pyridine derivatives have demonstrated selective COX-2 inhibitory activity.
-
Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are critical for cell division. Some imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2]
-
Other Kinases: The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors for other kinases involved in cancer, such as c-KIT.
The bromine atom on the pyridine ring offers a site for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups to explore interactions with specific binding pockets of target proteins. The carbaldehyde group is a versatile handle for constructing a variety of heterocyclic systems and for introducing different side chains through reactions like condensation and reductive amination.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, with this compound often serving as a precursor in their synthesis. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Cancer) | 11 | [3] |
| HepG2 (Liver Cancer) | 13 | [3] | |
| MCF-7 (Breast Cancer) | 11 | [3] | |
| A375 (Melanoma) | 11 | [3] | |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | |
| HT-29 (Colon Cancer) | 10.11 ± 0.70 | ||
| B16F10 (Melanoma) | 14.39 ± 0.04 | ||
| Compound 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 | |
| Compound 11 | HT-29 (Colon Cancer) | 18.34 ± 1.22 | |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [4] |
| Compound 6d | A549 (Lung Cancer) | 2.8 ± 0.02 | [2] |
| Compound 13k | HCC827 (Lung Cancer) | 0.09 | [5] |
| A549 (Lung Cancer) | 0.23 | [5] | |
| SH-SY5Y (Neuroblastoma) | 0.18 | [5] | |
| HEL (Erythroleukemia) | 0.43 | [5] | |
| MCF-7 (Breast Cancer) | 0.25 | [5] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 13k | PI3Kα | 1.94 | [5] |
| Compound 6d | Tubulin Polymerization | 3450 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in acetonitrile, add 2-bromomalonaldehyde (1.5 eq).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.[6]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[7]
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.[8][9]
Protocol 4: Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
Complete cell culture medium
-
Test compounds
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by dividing the number of colonies in the treated wells by the number of colonies in the control wells (adjusted for plating efficiency).[10][11]
Visualizations
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
Application Note: A Detailed Protocol for the Formylation of 6-Bromoimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental procedure for the formylation of 6-bromoimidazo[1,2-a]pyridine to synthesize 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This protocol is based on established synthetic methods and is intended for use by qualified researchers in a laboratory setting.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The introduction of a formyl group at the C-3 position of this bicyclic system provides a versatile synthetic handle for further molecular elaborations, making it a key intermediate in drug discovery and development. This application note details a reliable method for the synthesis of this compound.
The described protocol utilizes the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde. Alternative methods for the formylation of the imidazo[1,2-a]pyridine core include the Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][2][3] Copper-catalyzed methods using DMF or dimethyl sulfoxide (DMSO) as the formylating agent have also been developed.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis of this compound.[6]
2.1. Materials and Reagents:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
2.2. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
2.3. Procedure:
-
To a solution of 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to afford the pure this compound.[6]
2.4. Characterization:
The final product, this compound (CAS 30384-96-4), has a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.04 g/mol .[6][7] The reported yield for this procedure is 53%.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 172.01 | 28.90 | 5.00 | 1.0 |
| 2-Bromomalonaldehyde | C₃H₃BrO₂ | 150.96 | 34.68 | 5.23 | 1.2 |
| This compound | C₈H₅BrN₂O | 225.04 | - | - | - |
| Reported Yield: | 53% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for informational purposes only and should be performed by individuals with appropriate training in a suitably equipped laboratory. All necessary safety precautions should be taken. The user is solely responsible for any consequences arising from the use of this information.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] Kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K) pathway, are critical regulators of cell growth, proliferation, and survival.[2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]
This compound is a versatile building block for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors. The presence of a reactive aldehyde group at the 3-position and a bromine atom at the 6-position allows for sequential functionalization, enabling the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.[4][5] The aldehyde can be readily transformed through reactions like reductive amination, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7]
Kinase Inhibition Data
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against several kinases, most notably PI3Kα and mTOR. The following table summarizes the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine-based compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (µM) | Target Cell Line |
| Compound A | PI3Kα | 150 | 7.9 | T47D (Breast Cancer) |
| 9.4 | MCF-7 (Breast Cancer) | |||
| Compound B | PI3Kα | 1.8 | 0.14 | A375 (Melanoma) |
| mTOR | - | - | - | |
| Compound C | PI3Kα | 2.8 | 0.21 | HeLa (Cervical Cancer) |
| PI3Kβ | 170 | - | - | |
| PI3Kγ | 230 | - | - | |
| Compound D | DYRK1A | 2600 | - | - |
| CLK1 | 700 | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key starting material, this compound, from commercially available reagents.[8]
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2-amino-5-bromopyridine (5.0 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound as a solid.
Protocol 2: Synthesis of a PI3Kα Inhibitor via Reductive Amination and Suzuki Coupling
This protocol outlines a representative two-step synthesis of a potent PI3Kα inhibitor starting from this compound. This exemplifies a common strategy for elaborating the core scaffold.
Step A: Reductive Amination
Materials:
-
This compound
-
Amine of choice (e.g., morpholine)
-
Methanol (MeOH)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol.
-
Add the desired amine (1.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the aminated intermediate.
Step B: Suzuki-Miyaura Cross-Coupling
Materials:
-
Product from Step A
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine the aminated intermediate (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until completion as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by silica gel column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human PI3Kα enzyme
-
ATP
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Kinase substrate (e.g., a fluorescently labeled peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding a solution of PI3Kα enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitor synthesis.
Logical Relationship of Drug Discovery Process
Caption: Logical flow of the kinase inhibitor discovery process.
References
- 1. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a key building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core motif through palladium-catalyzed reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the bromine atom at the 6-position serves as a versatile handle for a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse aryl, vinyl, alkynyl, and amino functionalities, respectively, at this position, enabling the generation of extensive chemical libraries for drug discovery and development. The aldehyde group at the 3-position can be retained or further modified, adding another layer of molecular diversity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2][3] This reaction is widely used for the formation of C(sp²)-C(sp²) bonds and is compatible with a wide range of functional groups, including the aldehyde present in the substrate. Microwave-assisted Suzuki-Miyaura couplings on 6-bromoimidazo[1,2-a]pyridines have been shown to be efficient, leading to high yields and short reaction times.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/Ethanol | 120 (MW) | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/Ethanol | 120 (MW) | 15 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/Ethanol | 120 (MW) | 20 | 75-85 |
| 4 | 4-Pyridinylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/Ethanol | 120 (MW) | 20 | 70-80 |
Note: Yields are estimated based on typical results for similar 6-bromoimidazo[1,2-a]pyridine substrates as specific data for the 3-carbaldehyde derivative is not available.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add a mixture of dioxane and ethanol (e.g., 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[4][5] It provides a powerful method for the synthesis of substituted alkenes. The reaction is tolerant of many functional groups, making it suitable for complex molecules.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 12 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | NMP | 120 | 16 | 65-75 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Acetonitrile | 100 | 18 | 60-70 |
Note: Yields are estimated based on typical results for similar aryl bromides as specific data for this compound is not available.
Experimental Protocol: General Procedure for Heck Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the phosphine ligand (e.g., P(o-tol)₃, 0.10 mmol) in the chosen solvent (e.g., DMF, 5 mL).
-
Add the alkene (1.5 mmol) and the base (e.g., triethylamine, 2.0 mmol).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkenyl-imidazo[1,2-a]pyridine-3-carbaldehyde.[6]
Visualization: Heck Reaction Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7][8] This reaction is a reliable method for the synthesis of substituted alkynes.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 65 | 7 | 85-95 |
Note: Yields are estimated based on typical results for similar aryl bromides as specific data for this compound is not available.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (CuI, 0.04 mmol).
-
Add the solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at the specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter through a pad of celite, and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the 6-alkynyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Palladium and Copper catalytic cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10] This reaction is highly versatile and allows for the synthesis of a wide range of arylamines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 65-75 |
Note: Yields are estimated based on typical results for similar aryl bromides as specific data for this compound is not available.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Remove the tube from the glovebox, add the amine (1.2 mmol) and the solvent (e.g., toluene, 5 mL) under an inert atmosphere.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford the 6-amino-imidazo[1,2-a]pyridine-3-carbaldehyde derivative.[11]
Visualization: Buchwald-Hartwig Amination Logical Relationship
Caption: Logical relationship of components in a Buchwald-Hartwig amination.
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylative couplings introduce a carbonyl group into a molecule, typically from carbon monoxide gas.[12] For this compound, this can be used to synthesize amides, esters, or ketones at the 6-position. For instance, aminocarbonylation involves the reaction of the aryl bromide with an amine and carbon monoxide.
Data Presentation: Aminocarbonylation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd(OAc)₂ (3) | Xantphos (6) | DBU | Toluene | 10 | 120 | 12 | 70-80 |
| 2 | Aniline | PdCl₂(dppf) (3) | - | Et₃N | DMF | 20 | 110 | 18 | 65-75 |
| 3 | Morpholine | Pd(OAc)₂ (3) | dppf (6) | DBU | Toluene | 10 | 120 | 12 | 70-80 |
Note: Yields are estimated based on typical results for similar aryl iodides as specific data for the bromo-analogue is limited.[13]
Experimental Protocol: General Procedure for Aminocarbonylation
-
To a high-pressure autoclave, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), the ligand (e.g., Xantphos, 0.06 mmol), and the solvent (e.g., toluene, 10 mL).
-
Add the amine (1.5 mmol) and the base (e.g., DBU, 1.5 mmol).
-
Seal the autoclave, purge with carbon monoxide several times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the indicated time.
-
After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired 6-carboxamido-imidazo[1,2-a]pyridine-3-carbaldehyde.
Visualization: General Carbonylative Coupling Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting materials. |
| Product loss during extraction. | Ensure the pH is appropriately adjusted before extraction. Use a saturated sodium bicarbonate solution to quench the reaction and extract with a suitable organic solvent like ethyl acetate.[1] | |
| Inefficient elution from the chromatography column. | Optimize the solvent system for column chromatography. A gradient elution is often effective.[1] | |
| Product is a Different Color Than Expected (Not a Yellow Powder) | Presence of impurities. | Re-purify the product using column chromatography with a shallower gradient or try recrystallization. |
| Decomposition of the product. | Avoid excessive heat and exposure to light. Store the purified compound under appropriate conditions. | |
| Multiple Spots on TLC After Purification | Incomplete separation during chromatography. | Adjust the polarity of the eluent. A less polar solvent system may improve separation. |
| Co-eluting impurities. | Try a different stationary phase for chromatography (e.g., alumina) or consider recrystallization from a suitable solvent system like ethyl acetate/n-hexane.[2] | |
| Product Appears Oily or Gummy | Residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of a low-melting impurity. | Re-purify by column chromatography. If the impurity is acidic or basic, a wash with a dilute acidic or basic solution during the work-up may help. | |
| Difficulty Dissolving the Crude Product for Chromatography | Low solubility in the initial mobile phase. | Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel before loading it onto the column.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently reported method for purification is silica gel column chromatography.[1] A gradient elution system is typically employed to separate the product from unreacted starting materials and byproducts.
Q2: What solvent systems are recommended for column chromatography?
A2: Two common solvent systems are:
-
A gradient of ethyl acetate in petroleum ether.[1]
-
A gradient of acetone in dichloromethane (DCM).[1]
The optimal gradient will depend on the specific impurity profile of your crude product. It is always recommended to first determine the best solvent system using TLC.
Q3: Can this compound be purified by recrystallization?
A3: While column chromatography is more common for the initial purification, recrystallization can be an effective secondary purification step to obtain a highly pure product. A mixed solvent system of ethyl acetate and n-hexane has been reported for the recrystallization of a similar compound and may be a good starting point.[2]
Q4: What are the expected physical properties of pure this compound?
A4: The pure compound is typically a yellow powder.[1] Its molecular weight is 225.04 g/mol , and the molecular formula is C8H5BrN2O.[3][4]
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques, including:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure and identify any proton-containing impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]
Experimental Protocols
Column Chromatography Purification Protocol
This protocol is a general guideline based on reported procedures.[1] Optimization may be required based on the specific reaction outcome.
-
Preparation of the Crude Sample:
-
After the reaction work-up, the organic layer is concentrated under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or DCM).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
Gently add the initial eluent to the column without disturbing the packing.
-
Begin the elution with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate or acetone). The gradient can be run stepwise or continuously.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions containing the product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a yellow powder.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-H-imidazo[1,2-a]pyridine-3-carbaldehyde | CAS 30384-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
optimizing reaction conditions for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the one-pot synthesis from 2-amino-5-bromopyridine and 2-bromomalonaldehyde is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that 2-amino-5-bromopyridine is pure and that the 2-bromomalonaldehyde has not degraded. The latter is sensitive to moisture and should be handled accordingly.
-
Reaction Conditions: The reaction is sensitive to temperature and time. Over-heating or prolonged reaction times can lead to the formation of side products. Refer to the optimized conditions in the protocols below. Microwave irradiation has been shown to improve yields and reduce reaction times.[1]
-
pH Control: After the reaction, quenching with a saturated sodium bicarbonate solution is crucial to neutralize the reaction mixture before extraction.[1] Inadequate neutralization can affect the extraction efficiency and lead to lower isolated yields.
-
Extraction and Purification: Ensure complete extraction of the product from the aqueous layer using a suitable solvent like ethyl acetate. Inefficient extraction or loss of product during column chromatography can significantly impact the final yield.
Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting materials and the desired product. What are these side products and how can I minimize them?
A2: The formation of side products is a common issue. Potential side products in the synthesis of imidazo[1,2-a]pyridines can include uncyclized intermediates or polymeric materials. To minimize their formation:
-
Control of Stoichiometry: Use the correct molar ratio of reactants as specified in the protocol. An excess of either reactant can lead to side reactions. A slight excess of 2-bromomalonaldehyde (1.5 equivalents) is often used.[1]
-
Temperature Management: Avoid excessive heating, as this can promote polymerization and decomposition of reagents and products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of the starting materials and intermediates, which could otherwise lead to impurities.[1]
Q3: I am attempting a Vilsmeier-Haack formylation on 6-bromoimidazo[1,2-a]pyridine, but the reaction is not proceeding to completion. What should I check?
A3: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its success depends on several critical parameters:
-
Anhydrous Conditions: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. Any moisture will quench the reagent and halt the reaction.
-
Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The color of the Vilsmeier reagent can be an indicator of its quality, often appearing pale yellow to orange.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically done at 0°C. The subsequent formylation may require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80°C) might be necessary to drive it to completion. However, excessive heat can lead to decomposition.
-
Activation of the Substrate: Imidazo[1,2-a]pyridines are generally electron-rich enough for this reaction. However, if the reaction is still not proceeding, ensure the starting 6-bromoimidazo[1,2-a]pyridine is pure.
Q4: During the work-up of the Vilsmeier-Haack reaction, I am having trouble with the hydrolysis of the iminium salt intermediate. What is the correct procedure?
A4: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step.
-
Controlled Quenching: The reaction mixture should be carefully quenched by pouring it onto crushed ice.
-
Basification: After quenching, the solution should be neutralized and then made basic (pH ~8-10) with a suitable base like sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low. This facilitates the hydrolysis and precipitation of the product.
-
Extraction: The product can then be extracted with an appropriate organic solvent like ethyl acetate.
Q5: What is the most effective method for purifying the final product, this compound?
A5: The most commonly reported and effective method for purification is silica gel column chromatography.[1]
-
Solvent System: A gradient elution with a mixture of petroleum ether and ethyl acetate is frequently used.[1] Another reported system is a gradient of dichloromethane and acetone.[1] The optimal solvent system may need to be determined based on TLC analysis of the crude product.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) can be performed after column chromatography.
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data from various reported synthetic protocols for this compound and its precursor.
Table 1: Synthesis of this compound via One-Pot Cyclization
| Parameter | Condition 1 | Condition 2 (Microwave) |
| Starting Materials | 2-amino-5-bromopyridine, 2-bromomalonaldehyde | 2-amino-5-bromopyridine, 2-bromomalonaldehyde |
| Solvent | Acetonitrile | Ethanol/Water (1:1) |
| Temperature | Reflux | 110°C |
| Reaction Time | 2 hours | 10 minutes |
| Yield | 53% | 80% |
| Reference | [1] | [1] |
Table 2: Synthesis of 6-Bromoimidazo[1,2-a]pyridine (Precursor for Formylation)
| Parameter | Condition 1 |
| Starting Materials | 2-amino-5-bromopyridine, 40% Chloroacetaldehyde aq. solution |
| Solvent | Water |
| Base | Sodium Bicarbonate |
| Temperature | 55°C |
| Reaction Time | 20 hours |
| Yield | 72.4% |
| Reference | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (Conventional Heating) [1]
-
To a solution of 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford this compound.
Protocol 2: One-Pot Synthesis of this compound (Microwave Irradiation) [1]
-
In a pressure vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridine (0.208 g, 1.2 mmol) and 2-bromomalonaldehyde (0.272 g, 1.8 mmol) in a mixture of ethanol and water (1:1 v/v, 2 mL total).
-
Stir the mixture for 1 minute and purge with argon.
-
Place the vial in a microwave reactor and irradiate at 110°C for 10 minutes with an initial power of 150 W.
-
After cooling, evaporate the solvent under reduced pressure.
-
Neutralize the residue with triethylamine (TEA) and dilute with dichloromethane (10 mL).
-
Adsorb the mixture onto silica gel (~3 g).
-
Purify by silica gel column chromatography.
Protocol 3: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyridine (General Procedure)
Note: This is a general protocol and may require optimization for the specific substrate.
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-bromoimidazo[1,2-a]pyridine in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
-
Add the solution of the substrate to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C) while monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize and then basify the aqueous solution with sodium bicarbonate or sodium hydroxide to pH 8-10.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Workflow for the Vilsmeier-Haack formylation of 6-Bromoimidazo[1,2-a]pyridine.
Caption: Logical troubleshooting steps for optimizing the synthesis.
References
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Direct Cyclization: The reaction of 2-amino-5-bromopyridine with a three-carbon electrophile that already contains an aldehyde or a protected aldehyde functionality, such as 2-bromomalonaldehyde. This is often a one-pot reaction.
-
Two-Step Synthesis involving Vilsmeier-Haack Formylation: This method involves the initial synthesis of the 6-bromoimidazo[1,2-a]pyridine core, followed by formylation at the 3-position using the Vilsmeier-Haack reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃)).
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?
A2: The Vilsmeier-Haack reaction is sensitive to several parameters:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the decomposition of the reagent.
-
Temperature: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (typically 0-5 °C) to prevent its decomposition. The subsequent formylation reaction temperature may need to be optimized depending on the substrate's reactivity.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. An excess of the reagent can sometimes lead to the formation of side products.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through silica gel column chromatography.[1] A gradient elution system, often with ethyl acetate and petroleum ether or dichloromethane and acetone, is commonly employed to separate the desired product from starting materials and side products.[1] Recrystallization can also be used as a final purification step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent: Moisture in the reaction setup can decompose the Vilsmeier reagent. | Ensure all glassware is oven-dried or flame-dried. Use freshly distilled, anhydrous solvents. Prepare the Vilsmeier reagent at low temperature (0-5°C) and use it immediately. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. For microwave-assisted reactions, ensure the correct temperature and time are applied for halogenated 2-aminopyridines (e.g., 110 °C for 10 minutes).[1] |
| Poor Quality Starting Materials: Impurities in 2-amino-5-bromopyridine can interfere with the reaction. | Use highly pure 2-amino-5-bromopyridine. If synthesizing it from 2-aminopyridine, be aware of the potential for over-bromination and the formation of 2-amino-3,5-dibromopyridine. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
| Potential Side Product | Probable Cause | Mitigation and Removal |
| Unreacted 6-bromoimidazo[1,2-a]pyridine (in Vilsmeier-Haack route) | Incomplete formylation. | Optimize reaction time and temperature. Ensure the Vilsmeier reagent is active and used in appropriate stoichiometry. Can be separated by column chromatography. |
| 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde or other halogenated impurities | Presence of 2-amino-3,5-dibromopyridine in the starting material. | Purify the 2-amino-5-bromopyridine starting material before use. These impurities can often be separated by careful column chromatography. |
| Di-formylated or other regioisomeric formylated products | Use of a large excess of the Vilsmeier reagent or high reaction temperatures. | Optimize the stoichiometry of the Vilsmeier reagent. Maintain strict temperature control during the reaction. Separation can be attempted by column chromatography. |
| Chlorinated Side Product (e.g., 6-bromo-2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde) | Reaction of the Vilsmeier reagent with the substrate can sometimes lead to chlorination, particularly at elevated temperatures. | Carefully control the reaction temperature and stoichiometry of the Vilsmeier reagent. This side product may be difficult to separate due to similar polarity to the desired product. |
Data Presentation
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 6-Bromoimidazo[1,2-a]pyridine | C₇H₅BrN₂ | 197.03 | Incomplete formylation in the Vilsmeier-Haack route. |
| 3,8-Dibromoimidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₄Br₂N₂O | 303.94 | Reaction of 2-amino-3,5-dibromopyridine impurity. |
| 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₄BrClN₂O | 259.49 | Chlorination by the Vilsmeier reagent. |
Experimental Protocols
Method 1: Synthesis via Direct Cyclization with 2-Bromomalonaldehyde
-
Step 1: Reaction Setup
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as acetonitrile or a mixture of ethanol and water (v/v 1:1), add 2-bromomalonaldehyde (1.5 equivalents).[1]
-
-
Step 2: Reaction Conditions
-
The reaction mixture can be heated to reflux for several hours or subjected to microwave irradiation (e.g., 110 °C for 10 minutes for halogenated 2-aminopyridines).[1]
-
-
Step 3: Work-up and Purification
-
After completion of the reaction (monitored by TLC), the mixture is typically quenched with a saturated solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound.[1]
-
Method 2: Synthesis via Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyridine
-
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for a specified time (e.g., 30 minutes) to allow for the formation of the Vilsmeier reagent.
-
-
Step 2: Formylation Reaction
-
Dissolve 6-bromoimidazo[1,2-a]pyridine in anhydrous DMF.
-
Add the solution of the substrate to the pre-formed Vilsmeier reagent at low temperature.
-
Allow the reaction to warm to room temperature or heat to a specific temperature and stir for several hours, monitoring the progress by TLC.
-
-
Step 3: Work-up and Purification
-
Pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis and purification.
Caption: Potential side product formation pathways.
References
Technical Support Center: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic routes for this compound are:
-
One-Pot Condensation: This method involves the reaction of 2-amino-5-bromopyridine with a suitable three-carbon electrophile, such as 2-bromomalonaldehyde. This approach directly forms the imidazo[1,2-a]pyridine ring with the carbaldehyde group at the 3-position.
-
Two-Step Synthesis via Vilsmeier-Haack Formylation: This route first involves the synthesis of the 6-bromoimidazo[1,2-a]pyridine core, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 3-position. The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Q2: What is the Vilsmeier-Haack reagent and how is it prepared?
A2: The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically a chloroiminium ion, that is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It is most commonly generated in situ by reacting N,N-dimethylformamide (DMF) with an acid chloride like phosphorus oxychloride (POCl₃).[1][4] The preparation is usually carried out at a low temperature (e.g., 0°C) before adding the substrate.[4]
Q3: My Vilsmeier-Haack reaction is not proceeding, and I am recovering the starting material. What should I check?
A3: If your Vilsmeier-Haack reaction is unsuccessful, consider the following factors:
-
Insufficient Activation: The imidazo[1,2-a]pyridine ring may not be electron-rich enough to react with the Vilsmeier reagent, which is a weak electrophile.[3][4]
-
Low Reaction Temperature: Some reactions require a specific activation temperature to proceed. A moderate increase in temperature may be necessary.[4]
-
Reagent Quality: Ensure that the reagents, particularly POCl₃ and DMF, are anhydrous and of high purity, as moisture can quench the Vilsmeier reagent.[4]
Q4: I am observing decomposition of my starting material during the Vilsmeier-Haack reaction. What could be the cause?
A4: Decomposition during a Vilsmeier-Haack reaction often indicates that the reaction conditions are too harsh.[4] Key factors to investigate include:
-
Excessive Activating Agent: A high ratio of POCl₃ to DMF can lead to decomposition.[4] Consider reducing the amount of the acid chloride.
-
High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.
-
Improper Reagent Preparation: Ensure the Vilsmeier reagent is correctly formed at a low temperature before heating the reaction mixture.[4]
Troubleshooting Guides
Guide 1: Low Yield in the One-Pot Condensation of 2-amino-5-bromopyridine and 2-bromomalonaldehyde
| Symptom | Possible Cause | Suggested Solution |
| Low product yield | Incomplete reaction | - Increase reaction time. - Consider microwave irradiation, which has been shown to improve yields.[5] |
| Suboptimal solvent | - Experiment with different solvents. A mixture of ethanol and water (v/v 1:1) has been reported to be effective under microwave conditions.[5] | |
| Inefficient purification | - Optimize the gradient elution for silica gel column chromatography. A gradient of ethyl acetate in petroleum ether is a good starting point.[5] | |
| Formation of multiple spots on TLC | Side reactions | - Ensure the reaction is performed under an inert atmosphere (e.g., argon) to prevent oxidative side products.[5] - Control the reaction temperature carefully. |
Guide 2: Low Yield in the Vilsmeier-Haack Formylation of 6-bromoimidazo[1,2-a]pyridine
| Symptom | Possible Cause | Suggested Solution |
| Low product yield | Inefficient formylation | - Optimize the ratio of POCl₃ to DMF. An excess of either reagent can be detrimental. - Gradually increase the reaction temperature. Some substrates require higher temperatures for activation.[4] |
| Hydrolysis of the product during workup | - Perform the aqueous workup at a low temperature to minimize degradation of the aldehyde. | |
| Formation of multiple products | Non-selective formylation or side reactions | - Although formylation is expected at the C3 position, other positions might react under harsh conditions. Confirm the structure of the major product by NMR. - The presence of multiple aldehyde peaks in the NMR may indicate the formation of isomers or byproducts.[6] |
| Starting material remains | Inactive Vilsmeier reagent | - Ensure that the DMF and POCl₃ are of high purity and anhydrous.[4] - Prepare the Vilsmeier reagent at 0°C and allow it to stir for at least 30 minutes before adding the substrate.[4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Condensation (Microwave-Assisted)
This protocol is adapted from a procedure that reported an 80% yield.[5]
-
Dissolve 6-bromo-2-aminopyridine (1.2 mmol, 1 eq.) and 2-bromomalonaldehyde (1.8 mmol, 1.5 eq.) in a mixture of ethanol and water (v/v 1:1, 2 mL total) in a pressure vial with a magnetic stir bar.
-
Stir the mixture for 1 minute and then purge with argon.
-
Apply microwave irradiation (initial power 150 W) and heat at 110°C for 10 minutes.
-
After the reaction, evaporate the solvent under reduced pressure.
-
Neutralize the reaction mixture with triethylamine (TEA) and dilute with dichloromethane (DCM, 10 mL).
-
Adsorb the mixture onto silica gel (~3 g).
-
Purify the product by column chromatography using a gradient of DCM/acetone (100:0 to 75:25) as the eluent to obtain the product as a yellow powder.[5]
Protocol 2: Vilsmeier-Haack Formylation
This is a general protocol for Vilsmeier-Haack reactions.[4]
-
In a round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the formation of the Vilsmeier reagent.
-
Dissolve the 6-bromoimidazo[1,2-a]pyridine substrate in a minimal amount of a suitable solvent (e.g., 1,2-dichloroethane).
-
Add the substrate solution to the stirring Vilsmeier reagent mixture.
-
Allow the reaction to proceed at the desired temperature (this may require optimization, starting from room temperature and gradually increasing).
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Reactants | Solvent | Conditions | Yield | Reference |
| Conventional Heating | 2-amino-5-bromopyridine, 2-bromomalonaldehyde | Acetonitrile | Reflux, 2 hours | 53% | [5] |
| Microwave Irradiation | 2-amino-5-bromopyridine, 2-bromomalonaldehyde | Ethanol/Water (1:1) | 110°C, 10 minutes | 80% | [5] |
Visualizations
Caption: Microwave-assisted synthesis workflow.
Caption: Troubleshooting Vilsmeier-Haack reactions.
References
Technical Support Center: Synthesis of Substituted Imidazopyridines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted imidazopyridines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted imidazopyridines in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and solutions?
Answer: Low yields are a common challenge, particularly in classic protocols like the Tschitschibabin reaction which historically produced imidazopyridines in relatively low yields.[1] Several factors can contribute to poor yields in various synthetic routes.
-
Harsh Reaction Conditions: High temperatures can lead to degradation of starting materials or products. The original Tschitschibabin method, for instance, required temperatures of 150-200°C.[1]
-
Reagent Instability: In multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, acid-sensitive reagents such as certain isocyanides can decompose, leading to lower yields.[3]
-
Solution: Carefully select a catalyst and control the pH. For instance, while acids are often used to catalyze the GBB reaction, using a milder Lewis acid like Scandium triflate (Sc(OTf)₃) may be preferable to a strong Brønsted acid like p-toluenesulfonic acid (TsOH).
-
-
Catalyst Inactivity: The choice and state of the catalyst are critical. In metal-catalyzed reactions, the catalyst may be poisoned by impurities or may not be the optimal choice for the specific substrates.
-
Substrate Reactivity: The electronic properties of the substituents on your starting materials can significantly impact reactivity.
-
Solution: In a NaIO₄/TBHP-promoted cycloaddition, strong electron-withdrawing groups on the phenyl ring of propargyl alcohols were found to decrease reaction performance.[7] Conversely, in some C-H functionalization reactions, electron-poor substituents on the imidazopyridine scaffold increased the transformation's efficiency.[8] Consider modifying your synthetic strategy or protecting groups based on your substrate's electronic nature.
-
A general workflow for troubleshooting low yields is presented below.
Question 2: I am observing multiple products and struggling with regioselectivity. How can I improve this?
Answer: The formation of isomers is a common challenge, especially when using unsymmetrical starting materials.[4][9] For example, the arylation of certain pyridine precursors can be non-regioselective, leading to isomeric imidazopyridine side products.[9]
-
For Metal-Catalyzed Reactions:
-
Ligand Modification: The steric and electronic properties of ligands on the metal catalyst can significantly influence the reaction's regioselectivity.[4] Experimenting with different ligands (e.g., phosphine-based, N-heterocyclic carbenes) can block certain reaction pathways and favor the desired isomer.
-
Substrate Control: Introducing a coordinating group on one of the substrates can help direct the catalyst to a specific position, thereby controlling the regiochemical outcome.[4]
-
-
For Cyclocondensation Reactions:
-
Blocking Positions: If one nucleophilic center is more reactive than another, consider temporarily protecting the more reactive site to direct the reaction to the desired position.
-
Control of Reaction Pathway: In the Hantzsch pyridine synthesis, which has parallels to some imidazopyridine syntheses, side products can arise from competing pathways like self-condensation or Michael addition.[4] Carefully controlling the order of reagent addition and maintaining optimal temperature can favor one pathway over another.[4]
-
Question 3: How can I effectively purify my substituted imidazopyridine product?
Answer: Purification can be challenging due to the basic nature of the imidazopyridine core, which can cause tailing on standard silica gel chromatography.[4]
-
Column Chromatography: To mitigate tailing on silica gel, add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent.[4]
-
Acid-Base Extraction: This is a highly effective method for separating basic products from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated imidazopyridine will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the neutral product is re-extracted back into an organic solvent.[4]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent or solvent system is an excellent method for achieving high purity.[4]
-
Distillation: For volatile derivatives, distillation can be an effective purification technique.[4]
Frequently Asked Questions (FAQs)
Question 1: What are the main synthetic strategies for accessing substituted imidazopyridines?
Answer: A variety of synthetic methods exist, ranging from classic condensation reactions to modern transition-metal-catalyzed couplings. Key strategies include:
-
Tschitschibabin (Chichibabin) Reaction: The condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction combine three or more starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) in a single step, offering high atom economy and diversity.[5][10]
-
Transition-Metal Catalysis: Copper and palladium are frequently used to catalyze C-N and C-C bond formations, enabling oxidative cyclizations and cross-coupling reactions to build the imidazopyridine core.[5][11] This includes Ullmann-type condensations.[5][12]
-
Photochemical Synthesis: Visible-light-induced methods are emerging as eco-friendly alternatives for C-H functionalization and cyclization reactions.[8]
Question 2: What are the advantages of using multicomponent reactions (MCRs) for imidazopyridine synthesis?
Answer: MCRs are highly efficient and are considered a cornerstone of modern synthetic chemistry for several reasons:
-
High Atom Economy: Most atoms from the starting materials are incorporated into the final product, minimizing waste.[3][5]
-
Efficiency: They reduce the number of synthetic steps and purifications, saving time, labor, and resources.[5]
-
Diversity-Oriented Synthesis: MCRs are ideal for creating large libraries of compounds for drug discovery by simply varying the starting components.[3][10]
-
Eco-Friendly: By reducing steps and waste, MCRs align with the principles of green chemistry.[5]
Question 3: Which catalysts are most effective for the Groebke-Blackburn-Bienaymé (GBB) reaction?
Answer: The GBB reaction is typically promoted by a Lewis or Brønsted acid catalyst. While various catalysts can be used, some have shown superior performance.
-
Scandium(III) triflate (Sc(OTf)₃): This has emerged as a highly efficient and reusable Lewis acid catalyst for the GBB reaction, often providing better yields than other catalysts.[5] It is tolerant of a wide range of functional groups.
-
p-Toluenesulfonic acid (TsOH): A common and cheaper Brønsted acid catalyst, but it can sometimes lead to lower yields compared to Sc(OTf)₃, especially under parallel synthesis conditions.
-
Other Catalysts: Iodine has also been shown to be a cost-effective and eco-friendly catalyst for GBB-type syntheses, providing excellent yields in solvents like ethanol.[3]
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Sc(OTf)₃ | Lewis Acid | 10 mol%, MeOH, rt, 16h | High yields, broad scope | Higher cost |
| TsOH | Brønsted Acid | 10 mol%, MeOH, rt, 16h | Low cost | Can give lower yields |
| Iodine (I₂) | Lewis Acid | 5 mol%, EtOH, rt, 1h[3] | Cost-effective, eco-friendly[3] | Scope may be more limited |
| FeCl₃ | Lewis Acid | 5 mol%, EtOH, rt, 1h[3] | Inexpensive | Reported to give poor yields[3] |
Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is adapted from methodologies used in parallel synthesis for library generation.
-
Preparation: To a reaction vial, add the 2-aminopyridine derivative (1.0 eq).
-
Reagent Addition: Add a solution of the aldehyde (1.0 eq) in methanol (MeOH), followed by a solution of the isocyanide (1.0 eq) in MeOH.
-
Catalyst Addition: Add a solution of Scandium(III) triflate (Sc(OTf)₃, 0.10 eq) in MeOH.
-
Reaction: Seal the vial and stir the mixture at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (often with an eluent containing a small percentage of triethylamine) to afford the desired 3-aminoimidazopyridine product.
Protocol 2: General Procedure for Copper-Catalyzed Aerobic Oxidative Cyclization
This protocol is based on the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.[6]
-
Preparation: In a sealable reaction tube, combine the 2-aminopyridine (1.0 eq), the ketone (e.g., acetophenone, 1.2 eq), and Copper(I) iodide (CuI, 0.10 eq).
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO or DMF).
-
Reaction: Seal the tube and heat the mixture in an oil bath at a predetermined temperature (e.g., 120°C) for a specified time (e.g., 12-24 hours). The reaction is typically run under an air or oxygen atmosphere to facilitate the aerobic oxidation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target 2-substituted imidazopyridine.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides detailed troubleshooting and procedural information for the column chromatography purification of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4), a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting solvent system for the column chromatography purification?
A common and effective mobile phase for the purification of this compound on a silica gel column is a gradient system of ethyl acetate in petroleum ether or hexanes.[1] An alternative system that offers different selectivity is a gradient of acetone in dichloromethane (DCM).[1] It is recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio before running the column.
Q2: My compound has a very low Rf value and is not moving up the TLC plate or eluting from the column. What should I do?
A low Retention factor (Rf) indicates that the eluent is not polar enough to move the compound effectively. To increase the Rf, you must increase the polarity of the mobile phase.
-
Action: Gradually increase the proportion of the more polar solvent in your eluent mixture. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For a dichloromethane/acetone system, increase the percentage of acetone.
-
Best Practice: Aim for an Rf value between 0.20 and 0.35 for the target compound on TLC, as this range typically provides the best separation during column chromatography.[2]
Q3: The product is eluting too quickly with the solvent front (high Rf). How can I improve retention?
A high Rf value means the eluent is too polar, causing the compound to move too quickly through the silica gel without proper separation.
-
Action: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether). This will increase the compound's interaction with the silica gel, lower its Rf, and improve separation from less polar impurities.
Q4: I am observing poor separation between my product and a closely-running impurity. What are my options?
Poor separation occurs when the selectivity of the solvent system is insufficient for the compounds in the mixture.
-
Optimize Solvent Strength: Fine-tune the ratio of your current solvent system (e.g., adjust from 30% EtOAc to 25% EtOAc in hexane) to maximize the distance between the spots on a TLC plate.[2]
-
Change Solvent Selectivity: If optimizing the ratio is not enough, switch to a different solvent system. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/acetone or a toluene/ethyl acetate system. Different solvents interact with the compounds and silica gel in unique ways, which can dramatically alter the separation.[2]
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.[1]
Q5: My column flow rate is extremely slow or has stopped. What is the likely cause?
A clogged or slow-running column is a common issue that can arise from several factors.
-
Column Packing: The silica gel may be packed too tightly, or fine particles may be obstructing the frit. Ensure you are using silica gel of the appropriate mesh size (e.g., 230-400 mesh) and that the column is packed uniformly.
-
Sample Precipitation: The crude product may have precipitated at the top of the column upon loading, especially if it was dissolved in a solvent stronger than the mobile phase. To prevent this, dissolve the sample in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel (dry loading).[1][3]
-
Insoluble Impurities: The crude sample may contain insoluble material. It is good practice to filter the sample solution through a small plug of cotton or celite before loading it onto the column.[4]
Q6: I suspect my aldehyde is degrading on the silica gel. How can I prevent this?
Aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation or side reactions.
-
Deactivate Silica: Consider neutralizing the silica gel before use. This can be done by washing the silica with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), followed by flushing with the mobile phase.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without sacrificing separation to reduce the time the compound spends in contact with the silica.
-
Work at Low Temperature: If the compound is particularly sensitive, running the column in a cold room may help to minimize degradation.
Quantitative Data Summary
The following table summarizes the key parameters for the column chromatography purification.
| Parameter | Recommended Value / System | Rationale & Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for purification of polar organic molecules.[5][6] |
| Primary Eluent System | Gradient of Ethyl Acetate in Petroleum Ether / Hexanes | A widely used system providing good separation for imidazopyridine derivatives.[1] |
| Alternative Eluent System | Gradient of Acetone in Dichloromethane (DCM) | Offers different selectivity, which can be useful for separating difficult impurities.[1] |
| Target Rf on TLC | 0.20 - 0.35 | This range provides the optimal balance between retention and elution for effective separation in flash chromatography.[2] |
| Sample Loading Method | Dry Loading | Recommended to prevent sample precipitation and ensure an even band at the start of the purification, leading to better resolution.[1][3] |
Detailed Experimental Protocol
This protocol describes a standard procedure for the purification of this compound using flash column chromatography with a gradient elution system.
1. Materials and Preparation
-
Silica gel (230-400 mesh)
-
Solvents: HPLC-grade ethyl acetate (EtOAc) and hexanes.
-
Crude this compound
-
Glass column with stopcock
-
Collection tubes, TLC plates, and developing chamber
2. TLC Analysis
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various ratios of EtOAc/Hexanes (e.g., 10%, 20%, 30%, 40% EtOAc).
-
Identify the solvent system that gives your target product an Rf value between 0.20 and 0.35. This will be your target elution polarity.
3. Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent you will use (e.g., 5% EtOAc in hexanes).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
4. Sample Loading (Dry Loading)
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[3]
-
Carefully add the dry silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a thin protective layer of sand on top of the sample layer.
5. Elution and Fraction Collection
-
Carefully add the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes) to the column.
-
Use gentle air pressure to start the flow (flash chromatography).
-
Begin collecting fractions. Monitor the elution process by periodically taking TLC samples from the collected fractions.
-
Gradually increase the polarity of the eluent as the column runs (e.g., move from 10% to 20% to 30% EtOAc). This gradient will help elute your product while leaving more polar impurities on the column.
-
Once the product has fully eluted, you can flush the column with a high-polarity solvent to remove any remaining materials.
6. Analysis and Product Isolation
-
Run TLC on all collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor separation during method development.
Caption: Workflow for optimizing TLC conditions before column chromatography.
References
Technical Support Center: Troubleshooting Reactions of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The guidance aims to help researchers overcome challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Given its chemical structure, the most common reactions are palladium-catalyzed cross-coupling reactions at the bromide position, such as Suzuki-Miyaura and Sonogashira couplings, and reactions involving the aldehyde group, like reductive amination and Wittig reactions.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki couplings with this substrate can stem from several factors. The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system and the aldehyde group can influence the reactivity of the C-Br bond. Common issues include catalyst deactivation, incomplete reaction, and side reactions such as protodeboronation of the boronic acid or dehalogenation of the starting material.[1][2] Careful selection of the palladium catalyst, ligand, base, and solvent, along with rigorous exclusion of oxygen, are critical for success.[2][3][4]
Q3: I am observing significant byproducts in my Sonogashira coupling reaction. What are they and how can I minimize them?
A3: A common byproduct in Sonogashira reactions is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper(I) co-catalyst.[5] Running the reaction under copper-free conditions or using a scavenger for oxidized copper species can mitigate this. Another potential issue is the dehalogenation of your starting material. Optimizing the reaction temperature and catalyst system can help minimize these side reactions.[6]
Q4: My reductive amination reaction is showing incomplete conversion of the starting aldehyde. What should I try?
A4: Incomplete conversion in reductive amination can be due to several factors. The formation of the intermediate imine may be slow or reversible.[7] Using a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards imine formation. The choice of reducing agent is also crucial; some may be too slow or may decompose under the reaction conditions.[7][8] For heteroaromatic aldehydes, specific activating agents like ZnCl₂ may be required.[9]
Q5: How can I purify the products of these reactions, as they seem to be quite polar?
A5: Products derived from this compound often retain the polar nature of the parent molecule. Purification is typically achieved by silica gel column chromatography.[10][11][12][13][14] A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or methanol, is usually effective.[10][11][12] If the compound streaks or decomposes on silica, using a less acidic stationary phase like alumina or deactivated silica may be beneficial.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Problem: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid, but the reaction shows low conversion of the starting material or a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Data Presentation: Comparison of Suzuki Coupling Conditions
| Parameter | Standard Conditions (Low Yield) | Optimized Conditions (Improved Yield) | Rationale for Change |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ or a Buchwald precatalyst | Electron-rich and bulky ligands can improve catalyst stability and activity for heteroaromatic substrates.[4] |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, non-aqueous bases can accelerate transmetalation and minimize protodeboronation. |
| Solvent | Toluene/H₂O | 1,4-Dioxane or DME (anhydrous, degassed) | Aprotic polar solvents can improve solubility and reaction rates. |
| Boronic Acid | Arylboronic acid | Arylboronic acid pinacol ester | Esters are often more stable towards protodeboronation than the corresponding acids. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling: Presence of Side Products
Problem: Your Sonogashira coupling reaction between this compound and a terminal alkyne is producing significant amounts of the alkyne homocoupling product and/or dehalogenated starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side products in Sonogashira coupling.
Data Presentation: Comparison of Sonogashira Coupling Conditions
| Parameter | Standard Conditions (Side Products) | Optimized Conditions (Minimized Side Products) | Rationale for Change |
| Co-catalyst | CuI (5-10 mol%) | None (Copper-free) | The copper(I) co-catalyst is a primary cause of alkyne homocoupling.[5] |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand | Different catalyst systems can offer better selectivity and reactivity. |
| Base | Et₃N or DIPEA | Piperidine or other amine bases | The choice of base can influence both the rate of the desired reaction and side reactions. |
| Temperature | 80-100 °C | Room temperature to 60 °C | Lower temperatures can reduce the rate of side reactions like dehalogenation. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or toluene) and the amine base (e.g., piperidine, 2.0 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reductive Amination: Incomplete Conversion
Problem: Your reductive amination of this compound with a primary or secondary amine shows a significant amount of unreacted aldehyde.
Troubleshooting Workflow:
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The following information addresses common issues related to solvent effects and other experimental parameters.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q1: My reaction to synthesize imidazo[1,2-a]pyridine is giving a very low yield or failing completely. What are the likely causes related to the solvent?
A1: Solvent choice is critical in the synthesis of imidazo[1,2-a]pyridines and can significantly impact reaction rates and yields. Here are some common solvent-related issues and troubleshooting steps:
-
Inappropriate Solvent Polarity: The polarity of the solvent can dramatically affect the solubility of reactants and the stability of reaction intermediates. For the common condensation reaction between a 2-aminopyridine and an α-haloketone, a solvent that can facilitate the initial nucleophilic substitution is often preferred.
-
Troubleshooting: If you are using a nonpolar solvent like n-hexane or toluene, you may observe lower yields.[1] Consider switching to a more polar solvent. Polar aprotic solvents such as DMF or acetonitrile (CH3CN), or polar protic solvents like ethanol (C2H5OH) or methanol (CH3OH) have been shown to be effective.[1][2][3] However, in some cases, solvent-free conditions have been shown to provide excellent yields, suggesting that the choice is highly dependent on the specific substrates.[1]
-
-
Reaction Temperature and Solvent Boiling Point: The reaction may require heating to proceed at an optimal rate. The solvent's boiling point will determine the maximum temperature you can achieve at atmospheric pressure.
-
Troubleshooting: Ensure your chosen solvent has a boiling point that allows for the necessary reaction temperature. For instance, refluxing in ethanol or DMF is a common practice.[2][3] Some modern methods even utilize microwave irradiation in conjunction with a suitable solvent to reduce reaction times significantly.[4]
-
-
Solvent-Free Conditions: Interestingly, for certain substrates, the absence of a solvent can lead to superior results.[1][5] This is considered a green chemistry approach that can simplify workup and reduce waste.
Q2: I'm attempting a catalyst-free synthesis. How does the solvent choice become even more critical in this scenario?
A2: In the absence of a catalyst, the solvent's role in mediating the reaction becomes paramount. The solvent must facilitate the interaction between the reactants and stabilize the transition states. For the catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, both polar protic and aprotic solvents have been investigated. While some success has been achieved in solvents like ethanol and DMF[2][3], remarkably high yields have been reported under solvent-free conditions at elevated temperatures.[1] This suggests that for certain substrates, the neat reaction mixture allows for the most efficient interaction between the reacting molecules.
Problem 2: Formation of Side Products
Q3: My reaction is producing significant amounts of side products, complicating purification. How can the solvent influence this?
A3: Solvent choice can influence the reaction pathway and the relative rates of competing reactions, thus affecting the formation of side products.
-
Controlling Reaction Selectivity: The solvent can influence the regioselectivity of the reaction. While the synthesis of imidazo[1,2-a]pyridines is generally regioselective, solvent-mediated side reactions can occur.
-
Troubleshooting: If you are observing unexpected isomers or byproducts, consider changing the solvent to one with a different polarity or hydrogen bonding capability. For instance, using a green solvent like water or a deep eutectic solvent has been shown to promote clean reactions in some cases.[5][7]
-
-
Minimizing Decomposition: Some reactants or intermediates may be unstable in certain solvents, especially at elevated temperatures.
-
Troubleshooting: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration or switching to a less reactive solvent.
-
Frequently Asked Questions (FAQs)
Q4: What are the most commonly recommended "green" solvents for the synthesis of imidazo[1,2-a]pyridines?
A4: There is a strong trend towards using environmentally benign solvents. For the synthesis of imidazo[1,2-a]pyridines, the following green solvents have been successfully employed:
-
Water: Several methods have been developed that utilize water as the solvent, often in combination with a catalyst or under ultrasound irradiation.[5]
-
Ethanol and Methanol: These are common, relatively green solvents that have been used effectively in many synthetic protocols.[3][8]
-
Polyethylene Glycol (PEG-400): This has been used as a green reaction medium.[3]
-
Deep Eutectic Solvents (DES): These have emerged as a novel class of green solvents and have been successfully applied to the synthesis of imidazo[1,2-a]pyridines.[7]
-
Solvent-Free/Neat Conditions: As mentioned earlier, performing the reaction without any solvent is often the greenest approach and can lead to excellent yields.[1][9][10]
Q5: How does the presence of a base affect the choice of solvent?
A5: When a base is used, its solubility and reactivity in the chosen solvent are important considerations. For example, an inorganic base like potassium carbonate is often used in a polar aprotic solvent like DMF where it has moderate solubility.[2] In some aqueous syntheses, an inorganic base like NaOH is used.[8] The combination of base and solvent should be chosen to facilitate the desired reaction steps, such as the initial deprotonation or the final cyclization.
Q6: Can you provide a summary of how different solvent types affect the yield of a typical imidazo[1,2-a]pyridine synthesis?
A6: The effect of the solvent is highly dependent on the specific reactants and conditions. However, a general trend can be observed from various studies. The following table summarizes the effect of different solvents on the yield of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone.
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Phenylimidazo[1,2-a]pyridine
| Solvent Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Nonpolar | n-hexane | Reflux | 2h | 30 | [1] |
| Toluene | Reflux | 2h | 45 | [1] | |
| CCl4 | Reflux | 2h | 42 | [1] | |
| Polar Aprotic | CH2Cl2 | Reflux | 2h | 55 | [1] |
| THF | Reflux | 2h | 60 | [1] | |
| CH3CN | Reflux | 2h | 75 | [1] | |
| DMF | Reflux | - | - | [2][3] | |
| Polar Protic | C2H5OH | Reflux | 2h | 80 | [1] |
| CH3OH | Reflux | 2h | 78 | [1] | |
| PEG-400 | - | - | - | [1] | |
| H2O | - | - | - | [1] | |
| Solvent-Free | None | 60 | 20 min | 91 | [1] |
Note: The data is compiled from a study optimizing the reaction conditions and illustrates a general trend. Actual yields may vary based on specific substrates and experimental setup.
Experimental Protocols
Key Experiment: Catalyst- and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine [1]
This protocol describes a highly efficient and environmentally friendly method for synthesizing 2-phenylimidazo[1,2-a]pyridine.
-
Reactants:
-
2-Aminopyridine (1.0 mmol)
-
α-Bromoacetophenone (1.0 mmol)
-
-
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine and α-bromoacetophenone.
-
Heat the mixture at 60 °C with stirring for 20 minutes.
-
The initial solid mixture will turn into a liquid and then solidify again into a light yellow mass.
-
After the reaction is complete, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Mandatory Visualization
Diagram 1: General Workflow for Solvent Screening in Imidazo[1,2-a]pyridine Synthesis
Caption: Workflow for solvent optimization in synthesis.
Diagram 2: Logical Relationship of Solvent Properties and Reaction Outcome
Caption: Influence of solvent properties on reaction.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 9. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The content focuses on the critical aspect of base selection to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing imidazo[1,2-a]pyridines, and what is the general role of a base in this reaction?
A1: The classical and widely used method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] In this reaction, the base plays a crucial role in facilitating the final cyclization step by deprotonating the intermediate, which leads to the formation of the imidazole ring. The addition of a base, such as sodium hydrogen carbonate, can improve reaction efficiency and allow for milder reaction conditions.[1]
Q2: I am getting a low yield in my imidazo[1,2-a]pyridine synthesis. What are the first things I should check regarding the base?
A2: Low yields can often be attributed to the choice and handling of the base. Here are some initial troubleshooting steps:
-
Base Strength: The pKa of the base should be appropriate for the specific substrates. A base that is too weak may not efficiently deprotonate the intermediate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to side reactions.
-
Solubility: Ensure that the base is at least partially soluble in the reaction solvent to be effective. If the base is completely insoluble, the reaction may be very slow or not proceed at all.
-
Purity and Stoichiometry: Use a fresh, pure base and ensure the correct stoichiometric amount is used. Impurities or incorrect amounts of base can negatively impact the reaction.
Q3: Can the synthesis of imidazo[1,2-a]pyridines be performed without a base?
A3: Yes, several protocols for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones have been developed that proceed under catalyst- and solvent-free conditions.[1][3][4] These reactions are often carried out at elevated temperatures (e.g., 60°C).[1][3] However, the use of a base is generally recommended for reactions at or near room temperature to achieve higher efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low to No Product Formation | Incorrect Base Strength: The selected base may be too weak to facilitate the cyclization step. | * Switch to a stronger base. For example, if you are using sodium bicarbonate (NaHCO₃), consider trying potassium carbonate (K₂CO₃), which is a stronger base. * For certain substrates, a stronger organic base like piperidine might be necessary.[2] |
| Poor Base Solubility: The base is not soluble enough in the reaction solvent to be effective. | * Choose a different solvent in which the base is more soluble. * Consider using a phase-transfer catalyst to facilitate the reaction between the insoluble base and the reactants in the organic phase. | |
| Formation of Side Products | Base is Too Strong: A very strong base might promote side reactions, such as self-condensation of the carbonyl compound or decomposition of the starting materials. | * Switch to a milder base. If you are using a strong base like potassium hydroxide (KOH), consider using potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). |
| Reaction is Sluggish | Insufficient Amount of Base: The amount of base may not be enough to neutralize the acid formed during the reaction and drive the cyclization to completion. | * Increase the equivalents of the base used. A common starting point is to use 1.5 to 2.0 equivalents of the base relative to the limiting reagent. |
Data on Base Selection for Imidazo[1,2-a]pyridine Synthesis
The following table summarizes the use of different bases in the synthesis of imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines with α-halocarbonyl compounds, based on literature reports.
| Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Potassium Carbonate (K₂CO₃) | DMF | Room Temp. | Not Specified | High | [5] |
| Sodium Bicarbonate (NaHCO₃) | Methanol | Microwave | Not Specified | Up to 99% | [5] |
| Sodium Hydrogen Carbonate | Not Specified | Milder Conditions | Not Specified | Improved Efficiency | [1] |
| Piperidine | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Potassium Hydroxide (KOH) | DMSO | 0 °C | 5 min - 1 hr | Quantitative | [6] |
Experimental Protocols
General Protocol for the Synthesis of Imidazo[1,2-a]pyridines using Potassium Carbonate
This protocol is adapted from the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq.) and the α-halocarbonyl compound (1.1 eq.) in dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Decision Tree for Base Selection
Caption: Decision-making flowchart for troubleshooting base selection in imidazo[1,2-a]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: General workflow for the microwave-assisted synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of microwave irradiation in this synthesis?
A1: Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and solvent, leading to significantly shorter reaction times compared to conventional heating methods.[1] This rapid heating can also improve reaction yields and reduce the formation of side products.
Q2: Why is an inert atmosphere often recommended for this reaction?
A2: While not always strictly necessary for this specific synthesis, an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent potential oxidation of the starting materials or intermediates, especially at elevated temperatures, which could lead to impurities.[2]
Q3: Can I use a different solvent system?
A3: Yes, various solvent systems can be used. A mixture of ethanol and water (1:1 v/v) is a common "green" solvent choice.[2] Other solvents like acetonitrile have also been reported. The choice of solvent can influence the reaction rate and yield, so it may require optimization.
Q4: What is the purpose of neutralizing the reaction mixture after microwave irradiation?
A4: The reaction can generate acidic byproducts. Neutralization, often with a base like triethylamine (TEA), is performed to quench the reaction and prepare the mixture for extraction by ensuring the product is in a neutral, less polar form, which is more soluble in common extraction solvents like DCM or ethyl acetate.[2]
Troubleshooting Guide
The following diagram provides a troubleshooting guide for common issues encountered during the synthesis.
Caption: Troubleshooting guide for the microwave-assisted synthesis of this compound.
Data Presentation
Table 1: Reaction Parameters for Microwave-Assisted Synthesis
| Parameter | Value | Reference |
| Reactants | 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde | [2] |
| Solvent | Ethanol:Water (1:1) | [2] |
| Temperature | 110 °C | [2] |
| Microwave Power | 150 W (initial) | [2] |
| Reaction Time | 10 minutes | [2] |
| Yield | 80% | [2] |
Experimental Protocol
This protocol is adapted from a reported procedure for the microwave-assisted synthesis of this compound.[2]
Materials:
-
2-Amino-5-bromopyridine (1.0 eq.)
-
2-Bromomalonaldehyde (1.5 eq.)
-
Ethanol
-
Deionized Water
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a pressure-rated microwave vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridine (1.2 mmol, 0.208 g) and 2-bromomalonaldehyde (1.8 mmol, 0.272 g) in a mixture of ethanol and water (1:1 v/v, 2 mL total).
-
Stir the mixture for 1 minute and then purge with argon gas.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with an initial microwave power of 150 W, maintaining a temperature of 110 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Neutralize the residue with triethylamine (TEA).
-
Dilute the mixture with dichloromethane (DCM, 10 mL) and adsorb it onto silica gel (~3 g).
-
Purify the product by column chromatography using a suitable eluent system (e.g., a gradient of acetone in DCM or ethyl acetate in petroleum ether).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a yellow powder.
References
Validation & Comparative
biological activity of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde vs other imidazopyridines
An in-depth look at the biological potential of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, offering insights for researchers and professionals in drug discovery.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on the biological activity of derivatives of this compound, a key intermediate in the synthesis of novel therapeutic agents. While data on the parent aldehyde itself is limited, this comparison focuses on the biological activity of its closely related derivatives, particularly chalcones, and contrasts their performance with other imidazopyridine compounds.
Antifungal Activity of Imidazo[1,2-a]pyridinyl Chalcones
A study by Chouireb et al. (2018) details the synthesis and evaluation of a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (chalcones) for their antifungal activity against Candida albicans.[4] These compounds were synthesized from 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes, which are structurally analogous to the target compound this compound.
Quantitative Data Summary
The antifungal activity of the synthesized chalcone derivatives was determined by their Minimum Inhibitory Concentration (MIC) against a resistant strain of Candida albicans. The results are summarized in the table below.
| Compound ID | R (Substitution on Phenyl Ring) | MIC (µmol/L) |
| 10a | H | < 300 |
| 10b | 4-CH₃ | < 300 |
| 10c | 4-OCH₃ | < 300 |
| 10d | 4-Cl | > 300 |
| 10e | 4-F | > 300 |
| 10f | 4-NO₂ | > 300 |
| 10g | 2,4-diCl | > 300 |
| 10h | 3,4,5-triOCH₃ | > 300 |
| 10i | 2-OH | < 300 |
| 10j | 3-NO₂ | > 300 |
Anticancer Activity of Other Imidazo[1,2-a]pyridine Derivatives
Comparative Cytotoxicity Data of Imidazo[1,2-a]pyridine Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-a]pyridine compounds against different cancer cell lines from various studies. This data serves as a benchmark for the potential anticancer efficacy of novel derivatives.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridinyl-quinazolines | HCC827 | Lung Cancer | 0.09 - 0.43 | [5] |
| Imidazo[1,2-a]pyridines | A375 | Melanoma | 9.7 - 30.1 | [2] |
| WM115 | Melanoma | 12.5 - 28.9 | [2] | |
| HeLa | Cervical Cancer | 15.2 - 44.6 | [2] | |
| Imidazo[1,2-a]pyridine Carbohydrazides | MCF-7 | Breast Cancer | 22.6 | [6] |
| HT-29 | Colon Cancer | 13.4 | [6] |
Experimental Protocols
Synthesis of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives (Chalcones)[4]
General Procedure: A mixture of an appropriate 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) is dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide (40%) is added dropwise with stirring. The reaction mixture is stirred at room temperature for a specified time. The resulting precipitate is then filtered, washed with water, and recrystallized from a suitable solvent to yield the pure chalcone derivative.
Antifungal Susceptibility Testing (Microdilution Method)[4]
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Candida albicans is determined using the broth microdilution method. A stock solution of each compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized fungal inoculum is added to each well. The plates are incubated at an appropriate temperature for 24-48 hours. The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)[2][7]
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of the primary synthetic routes to 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. The analysis is supported by experimental data to inform methodological choices.
Introduction
This compound is a crucial intermediate for the synthesis of a variety of pharmacologically active compounds. Consequently, the optimization of its synthesis is a significant focus in organic and medicinal chemistry. This guide details and compares two principal synthetic strategies: a one-pot condensation reaction and a two-step approach involving a Vilsmeier-Haack formylation.
Method 1: One-Pot Condensation of 2-Amino-5-bromopyridine and 2-Bromomalonaldehyde
This synthetic route involves the direct cyclocondensation of 2-amino-5-bromopyridine with 2-bromomalonaldehyde. This method has been reported with both conventional heating and microwave-assisted techniques, which significantly impact reaction time and yield.
Quantitative Data Summary
| Parameter | Variation 1A: Conventional Heating | Variation 1B: Microwave Irradiation |
| Starting Materials | 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde | 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde |
| Solvent | Acetonitrile | Ethanol/Water (1:1) |
| Reaction Time | 2 hours | 10 minutes |
| Temperature | Reflux | 110 °C |
| Reported Yield | 53%[1] | 80%[1] |
| Purification | Silica gel column chromatography | Silica gel column chromatography |
Experimental Protocols
Variation 1A: Conventional Heating [1]
-
Add 2-bromomalonaldehyde (5.23 g, 34.68 mmol) to a solution of 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) in acetonitrile.
-
Heat the mixture to reflux for 2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product via silica gel column chromatography, eluting with a gradient of ethyl acetate and petroleum ether, to yield this compound.
Variation 1B: Microwave Irradiation [1]
-
In a pressure-rated microwave vial equipped with a magnetic stirrer, combine 2-amino-5-bromopyridine (0.208 g, 1.2 mmol) and 2-bromomalonaldehyde (0.272 g, 1.8 mmol) in a 1:1 (v/v) mixture of ethanol and water (2 mL total).
-
Stir the mixture for one minute and then purge with argon gas.
-
Subject the mixture to microwave irradiation (initial power of 150 W) at 110 °C for 10 minutes.
-
Concentrate the reaction mixture to dryness.
-
Neutralize the residue with triethylamine (TEA), dilute with dichloromethane (DCM, 10 mL), and adsorb the material onto silica gel.
-
Purify the product by column chromatography using a DCM/acetone gradient.
Logical Workflow for Method 1
Caption: One-pot synthesis of the target compound.
Method 2: Two-Step Synthesis via Vilsmeier-Haack Formylation
This synthetic strategy involves two distinct steps: first, the construction of the 6-bromoimidazo[1,2-a]pyridine core, followed by the introduction of the aldehyde functional group at the 3-position via the Vilsmeier-Haack reaction.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
Quantitative Data Summary
| Parameter | Value |
| Starting Materials | 2-Amino-5-bromopyridine, 40% Chloroacetaldehyde aqueous solution |
| Solvent | Water, Ethanol, Methanol, or Isopropanol |
| Base | Sodium bicarbonate, Sodium hydroxide, Triethylamine, or Sodium carbonate |
| Reaction Time | 2 - 24 hours |
| Temperature | 25 - 50 °C |
| Reported Yield | 67.8%[2] |
| Purification | Recrystallization from ethyl acetate/n-hexane |
Experimental Protocol [2]
-
React 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in a suitable solvent such as ethanol.
-
Add a base, for instance, sodium bicarbonate, to the mixture.
-
Maintain the reaction at a temperature between 25-50 °C with stirring for 2 to 24 hours.
-
Upon completion, concentrate the reaction mixture.
-
Perform an extractive workup with ethyl acetate, followed by washing with water and drying over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude material by recrystallization from a mixture of ethyl acetate and n-hexane.
Step 2: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyridine
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[3][4]
Quantitative Data Summary (Representative)
A specific, detailed protocol for the Vilsmeier-Haack formylation of 6-bromoimidazo[1,2-a]pyridine with a reported yield was not found in the searched literature. However, the formylation of analogous heterocyclic compounds using this method is known to proceed with high efficiency. For a comparative assessment, a representative yield of 94% is cited from the formylation of a similar heterocyclic system.[5]
| Parameter | Representative Value |
| Starting Material | 6-Bromoimidazo[1,2-a]pyridine |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Time | Typically a few hours |
| Temperature | 0 °C to room temperature, followed by heating (e.g., 60 °C) |
| Reported Yield | ~94% (representative for similar substrates)[5] |
| Purification | Aqueous workup followed by crystallization or chromatography |
General Experimental Protocol
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to cooled N,N-Dimethylformamide (DMF) under an inert atmosphere.
-
Introduce the 6-bromoimidazo[1,2-a]pyridine substrate to the freshly prepared Vilsmeier reagent.
-
Stir the reaction mixture, typically starting at a low temperature and gradually warming to room temperature, followed by a period of heating to ensure complete reaction.
-
Carefully quench the reaction by pouring the mixture into ice water.
-
Neutralize the aqueous solution with a suitable base, such as sodium hydroxide or sodium bicarbonate.
-
Extract the product using an appropriate organic solvent.
-
Wash the combined organic extracts with water, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the final product by either recrystallization or column chromatography.
Logical Workflow for Method 2
Caption: Two-step synthesis via an intermediate.
Comparative Analysis and Recommendations
| Feature | Method 1 (One-Pot Condensation) | Method 2 (Two-Step Vilsmeier-Haack) |
| Number of Steps | One | Two |
| Overall Yield | 53% (Conventional) to 80% (Microwave)[1] | Potentially high, estimated around 64% based on representative yields |
| Reaction Time | 10 minutes (Microwave) to 2 hours (Conventional) | Significantly longer due to two separate reaction and purification steps |
| Reagent Availability | 2-Bromomalonaldehyde can be less common | Chloroacetaldehyde, POCl₃, and DMF are standard laboratory reagents |
| Process Simplicity | Highly straightforward, especially the microwave-assisted variant | More complex, requiring isolation and purification of an intermediate |
| Green Chemistry Profile | The microwave protocol is energy-efficient and uses a more benign solvent system | Utilizes phosphorus oxychloride, a corrosive and hazardous reagent |
For laboratories equipped with microwave reactors, the microwave-assisted one-pot condensation (Method 1B) is the most advantageous method. It provides a superior yield in a remarkably short reaction time, representing a highly efficient and "green" approach.
The two-step Vilsmeier-Haack pathway (Method 2) is a viable alternative, particularly if 2-bromomalonaldehyde is not readily accessible. While potentially offering a respectable overall yield, this route is more demanding in terms of time and labor.
The final selection of the synthetic method will be guided by the specific priorities of the research team, including the availability of starting materials, instrumentation, and the desired scale of the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
A Comparative Guide to Alternatives for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in Synthetic Chemistry
For researchers and professionals in drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile scaffold, with the bromine atom at the 6-position serving as a convenient handle for post-synthetic functionalization, primarily through palladium-catalyzed cross-coupling reactions. However, the landscape of available synthetic intermediates is ever-expanding, offering a range of alternatives that may provide advantages in terms of reactivity, cost, and availability of starting materials.
This guide provides an objective comparison of common alternatives to this compound, focusing on their performance in key synthetic transformations. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate building block for your specific synthetic goals.
Alternatives at the 6-Position of Imidazo[1,2-a]pyridine-3-carbaldehyde
The primary alternatives to the 6-bromo derivative involve substitution with other halogens (Iodo, Chloro, Fluoro) or a trifluoromethyl group. The choice of substituent directly impacts the reactivity of the C6 position, particularly in palladium-catalyzed cross-coupling reactions. The general trend for reactivity in such reactions follows the carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1]
A summary of the key alternatives is presented below:
-
6-Iodoimidazo[1,2-a]pyridine-3-carbaldehyde: Generally exhibits the highest reactivity in cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings.
-
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A more cost-effective alternative to the bromo derivative, though it typically requires more forcing reaction conditions to achieve comparable yields.
-
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: The least reactive of the halo-substituents in traditional cross-coupling reactions. Its utility may lie in specific applications where late-stage fluorination is desired or where the C-F bond remains intact while other positions are functionalized.
-
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Offers a bioisostere for other groups and can impart unique physicochemical properties to the final molecule. Its reactivity in cross-coupling is not directly comparable to halogens but it can be synthesized from the corresponding halide.
Comparative Performance in Cross-Coupling Reactions
The utility of these building blocks is most evident in their performance in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the 6-halo-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives in this reaction is a critical factor for consideration.
Table 1: Comparison of 6-Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes in Suzuki-Miyaura Coupling
| 6-Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | Reflux | - | 84-91 | [2][3] |
| Bromo | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 (MW) | 0.67 | Moderate to high | [4] |
| Chloro | Aryl/Heteroaryl boronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | - | High | [5] |
Disclaimer: The data presented in this table is collated from different sources and the reaction conditions are not identical. Therefore, a direct comparison of yields should be made with caution. The data serves to illustrate the general reactivity and feasibility of these couplings.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of substituted alkynes.
Table 2: Comparison of 6-Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes in Sonogashira Coupling
| 6-Substituent | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Terminal alkynes | Pd/C / CuI-free | Na₃PO₄ | iPrOH/H₂O | 80 | - | Good | [6] |
| Bromo | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 100 | - | High | [7] |
| Chloro | 9-substituted-2,8-diiodopurines | Pd₂(dba)₃·CHCl₃ | - | - | - | - | - | [8] |
Disclaimer: The data presented in this table is collated from different sources and the reaction conditions are not identical. Therefore, a direct comparison of yields should be made with caution. The data serves to illustrate the general reactivity and feasibility of these couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.
Table 3: Comparison of 6-Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes in Buchwald-Hartwig Amination
| 6-Substituent | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromo | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 45-110 | 66-99 | [9] |
| Chloro | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 45-110 | Good to excellent | [9] |
Disclaimer: The data presented in this table is collated from different sources and the reaction conditions are not identical. Therefore, a direct comparison of yields should be made with caution. The data serves to illustrate the general reactivity and feasibility of these couplings.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and adapting synthetic methods. Below are representative protocols for the synthesis of the parent 6-bromo compound and a general protocol for a Suzuki-Miyaura coupling reaction.
Synthesis of this compound
This procedure describes a common method for the synthesis of the title compound from 2-amino-5-bromopyridine.
Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add 2-bromomalonaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Coupling of 6-Haloimidazo[1,2-a]pyridine-3-carbaldehydes
This protocol provides a general guideline for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol:
-
In a reaction vessel, combine the 6-haloimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., toluene/H₂O, dioxane/H₂O, DMF).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and the general catalytic cycle for the cross-coupling reactions discussed.
Caption: General synthesis of 6-haloimidazo[1,2-a]pyridine-3-carbaldehydes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The selection of a 6-substituted imidazo[1,2-a]pyridine-3-carbaldehyde should be guided by a careful consideration of the desired reactivity, cost, and the specific requirements of the synthetic route. While the 6-bromo derivative offers a good balance of reactivity and availability, the 6-iodo analog provides a more reactive handle for challenging couplings, and the 6-chloro version presents a more economical option. The 6-fluoro and 6-trifluoromethyl derivatives offer unique properties for specialized applications. By understanding the relative performance of these alternatives and utilizing optimized reaction protocols, researchers can efficiently access a diverse range of functionalized imidazo[1,2-a]pyridine scaffolds for the development of novel therapeutics and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
Purity Under Scrutiny: A Comparative HPLC Validation of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable step in the journey of discovery. This guide provides a comprehensive comparison of the purity of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde against structurally similar, commercially available alternatives, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The presented data and protocols offer a framework for the reliable assessment of this important heterocyclic aldehyde.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of derivatives such as this compound is paramount as even minor impurities can significantly impact biological activity and lead to misleading experimental results. This guide outlines a detailed reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares its performance with two closely related analogues: 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde and 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
Comparative Purity Analysis
A comparative analysis of the three compounds was performed using the developed HPLC method. The results, summarized in the table below, indicate a high degree of purity for all tested materials, with this compound demonstrating excellent purity, making it a reliable standard for research and development purposes.
| Compound | Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | A12345 | 8.52 | 99.85 | 99.85 |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | B67890 | 9.28 | 99.72 | 99.72 |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | C24680 | 9.81 | 99.65 | 99.65 |
Experimental Protocol: HPLC Purity Validation
A detailed experimental protocol for the RP-HPLC method is provided below. This method was developed to ensure optimal separation and quantification of the target analyte and its potential impurities.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the same diluent to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The logical flow of the experimental process, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.
Relevance in Drug Discovery: Imidazo[1,2-a]pyridines in Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are known to modulate key signaling pathways implicated in various diseases, including cancer. Their ability to interact with targets within these pathways underscores the importance of using highly pure compounds to ensure that observed biological effects are attributable to the intended molecule and not to impurities. The diagram below illustrates a simplified representation of the AKT/mTOR and STAT3/NF-κB signaling pathways, where imidazo[1,2-a]pyridine derivatives have shown inhibitory activity.
Characterization of Impurities in 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The information presented is intended to assist researchers in developing robust analytical strategies for purity assessment and control, a critical aspect of drug development and manufacturing.
Introduction to Potential Impurities
Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), and storage conditions. For this compound, potential impurities can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities: The common synthesis of this compound involves the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[1] Based on this, potential process-related impurities may include:
-
Starting Materials: Unreacted 2-amino-5-bromopyridine and 2-bromomalonaldehyde.
-
Intermediates: Incompletely cyclized or partially reacted intermediates.
-
Byproducts: Isomeric products, such as 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, and products from potential side reactions.
Degradation Products: Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential degradation products.[2] For this compound, potential degradation pathways could involve:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid.
-
Hydrolysis: The imidazopyridine ring may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Exposure to light may induce degradation, leading to various products.
Comparison of Analytical Techniques for Impurity Profiling
A variety of analytical techniques can be employed for the detection, identification, and quantification of impurities in this compound. The choice of method depends on the nature of the impurity and the specific requirements of the analysis.
| Analytical Technique | Principle | Advantages | Disadvantages | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds. | May require reference standards for identification. | Ideal for the separation and quantification of known and unknown impurities. Stability-indicating methods can be developed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight and structural information for unknown impurities. High sensitivity and specificity. | Higher cost and complexity compared to HPLC-UV. Matrix effects can influence ionization. | Powerful tool for the identification and structural elucidation of unknown process-related impurities and degradation products.[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities. High sensitivity and provides structural information. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Useful for the analysis of residual solvents and volatile byproducts from the synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of impurities. Quantitative analysis without the need for reference standards (qNMR). | Lower sensitivity compared to MS. Requires relatively pure samples for structural elucidation. | Definitive structural confirmation of isolated impurities. Can be used to identify the position of substituents in isomers. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, providing information about functional groups. | Rapid and non-destructive. Good for identifying the presence of specific functional groups. | Provides limited information for complex mixtures. Not suitable for quantification. | Can be used as a preliminary identification tool to confirm the presence of expected functional groups in the API and to detect major impurities with different functionalities. |
Experimental Protocols
Hypothetical Stability-Indicating HPLC-UV Method
This section provides a detailed, hypothetical experimental protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its potential impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 310 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
-
Neutralize the acidic and basic samples before injection.
Visualizations
Caption: Workflow for the characterization of impurities.
Caption: Comparison of analytical methods for impurity analysis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. juniperpublishers.com [juniperpublishers.com]
comparative study of halogenated imidazo[1,2-a]pyridine derivatives
A Comparative Guide to Halogenated Imidazo[1,2-a]Pyridine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Halogenation of this core has emerged as a key strategy to modulate potency, selectivity, and pharmacokinetic properties, particularly in the development of anticancer agents. This guide provides a comparative analysis of halogenated imidazo[1,2-a]pyridine derivatives, summarizing their in vitro efficacy, outlining key experimental protocols, and visualizing their mechanism of action.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various halogenated imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The data has been compiled from multiple studies to facilitate a comparative overview.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Halogenated Imidazo[1,2-a]Pyridine Derivatives
| Compound ID/Description | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound Series 1 | ||||
| Derivative with p-chlorophenyl at C-3 | p-Cl on Phenyl | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| Derivative with 2,4-difluorophenyl at C-2 | 2,4-di-F on Phenyl | B16F10 (Melanoma) | 14.39 ± 0.04 | [1] |
| Compound Series 2 | ||||
| IP-5 | Unspecified Halogenation | HCC1937 (Breast) | 45 | [2][3] |
| IP-6 | Unspecified Halogenation | HCC1937 (Breast) | 47.7 | [2][3] |
| Compound Series 3 | ||||
| Compound 12b | Phenyl-(4-F) at C-2 | A375 (Melanoma) | 11 | [4] |
| MCF-7 (Breast) | 11 | [4] | ||
| HepG2 (Liver) | 13 | [4] | ||
| Compound Series 4 | ||||
| 6-chloro-imidazo[1,2-a]pyridine derivative | 6-Cl | Candida parapsilosis | 19.36 - 89.38 | [5] |
Note: Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation in response to a test compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated imidazo[1,2-a]pyridine derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the compounds, such as their effect on signaling pathway components.
Protocol:
-
Cell Lysis: Cells treated with the test compounds are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, p53, p21).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathway
Many halogenated imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key survival pathways in cancer cells. The PI3K/Akt/mTOR pathway is a frequently identified target.[6]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
The general workflow for screening and evaluating the anticancer potential of newly synthesized halogenated imidazo[1,2-a]pyridine derivatives is depicted below.
Caption: General workflow for anticancer drug discovery.
References
- 1. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | C8H6Cl2N2 | CID 4868389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. journalajocs.com [journalajocs.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis of Imidazo[1,2-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, with its isomers exhibiting a diverse range of biological activities and photophysical properties. A thorough understanding of the spectral characteristics of these isomers is crucial for their identification, characterization, and the rational design of novel derivatives. This guide provides an objective comparison of the spectral properties of three key isomers: imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-b]pyridazine, supported by experimental data from the literature.
Structural Comparison of Imidazo[1,2-a]pyridine Isomers
The key difference between these isomers lies in the position of the nitrogen atom in the six-membered ring and the fusion point with the imidazole ring. This structural variation significantly influences their electronic distribution and, consequently, their spectral properties.
Caption: Structural formulas of the three compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing a unique fingerprint for each isomer.
¹H NMR Spectral Data Comparison
| Position | Imidazo[1,2-a]pyridine (CDCl₃)[1] | Imidazo[1,5-a]pyridine (CDCl₃)[2] | Imidazo[1,2-b]pyridazine (DMSO-d₆) |
| H-2 | 7.55 (s) | 7.95 (s) | 8.31 (s) |
| H-3 | 7.50 (s) | 7.55 (d) | - |
| H-5 | 8.05 (d) | 7.05 (d) | - |
| H-6 | 6.75 (t) | 6.65 (t) | 8.68 (d) |
| H-7 | 7.15 (t) | 7.40 (t) | 7.20 (dd) |
| H-8 | 7.60 (d) | 8.10 (d) | 8.45 (d) |
¹³C NMR Spectral Data Comparison
| Position | Imidazo[1,2-a]pyridine (CDCl₃) | Imidazo[1,5-a]pyridine (CDCl₃) | Imidazo[1,2-b]pyridazine (DMSO-d₆) |
| C-2 | 117.4 | 125.0 | 143.1 |
| C-3 | 108.0 | 112.5 | - |
| C-5 | 124.5 | 113.0 | - |
| C-6 | 112.3 | 120.5 | 148.0 |
| C-7 | 123.0 | 128.5 | 121.3 |
| C-8 | 117.4 | 132.0 | 134.6 |
| C-8a | 145.0 | 141.0 | 151.6 |
Note: Data for the unsubstituted parent compounds are provided where available. The solvent can cause variations in chemical shifts.
Optical Spectroscopy: UV-Vis Absorption and Fluorescence
The electronic transitions within these heterocyclic systems give rise to characteristic absorption and emission spectra. These properties are particularly important for applications in bioimaging and optoelectronics.
UV-Vis Absorption and Fluorescence Spectral Data Comparison
| Compound | Solvent | λ_abs (nm)[3][4] | λ_em (nm)[5][6] | Stokes Shift (cm⁻¹) |
| Imidazo[1,2-a]pyridine | Various | ~250-260, ~320-340 | ~350-450 | >5000 |
| Imidazo[1,5-a]pyridine | Toluene | ~255, ~380 | ~480 | ~7000 |
| Imidazo[1,2-b]pyridazine Derivatives | Acetonitrile | - | Blue-shifted emission | - |
Note: The spectral data for the parent isomers can vary based on the solvent and substituents. The data presented here are general ranges observed for these scaffolds. Derivatives of these isomers can exhibit significant shifts in their absorption and emission maxima. For instance, donor-acceptor substituted imidazo[1,5-a]pyridines show large Stokes shifts.[5]
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of imidazo[1,2-a]pyridine isomers. Specific parameters may vary depending on the instrument and the specific derivative being analyzed.
General Experimental Workflow
Caption: A generalized workflow for the spectral analysis of organic compounds.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 1-5 mg of the purified isomer and dissolve it in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the unambiguous assignment of proton and carbon signals, especially for substituted derivatives.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, dichloromethane) of known concentration. Dilute the stock solution to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Fluorescence Spectroscopy
-
Sample Preparation: Use the same diluted solution prepared for UV-Vis absorption measurements.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Excite the sample at or near its absorption maximum (λ_max). Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λ_em). The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
Conclusion
The spectral properties of imidazo[1,2-a]pyridine isomers are distinct and provide valuable information for their structural elucidation and the prediction of their photophysical behavior. The position of the nitrogen atom in the six-membered ring significantly influences the electronic distribution within the heterocyclic system, leading to characteristic differences in their NMR, UV-Vis, and fluorescence spectra. This guide provides a foundational comparison that can aid researchers in the identification and development of novel compounds based on these important scaffolds.
References
- 1. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 2. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 6. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbaldehyde Reactivity: Positional Isomers Under the Microscope
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the carbaldehyde group is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The position of this functional group on an aromatic ring—be it ortho, meta, or para—profoundly influences its chemical behavior. This guide provides an objective comparison of the reactivity of carbaldehyde groups at these different positions, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Factors: Electronic and Steric Effects
The electrophilicity of the carbonyl carbon in a carbaldehyde group is the primary determinant of its reactivity towards nucleophiles. This electrophilicity is modulated by the electronic effects—inductive and resonance—imparted by substituents on the aromatic ring, as well as by steric hindrance.
-
Ortho Position: Substituents in the ortho position exert a combination of electronic and steric effects. Steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, often leading to a decrease in reaction rate compared to its para isomer.[1]
-
Meta Position: A substituent in the meta position primarily influences the carbaldehyde group through its inductive effect. It does not participate in direct resonance with the carbonyl group.[2]
-
Para Position: Substituents in the para position exert both inductive and resonance effects, which can significantly alter the electron density at the carbonyl carbon.[3]
Quantitative Assessment of Reactivity: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effects of meta and para substituents on the reactivity of a functional group on an aromatic ring.[4] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant of the reaction with a substituted benzaldehyde.
-
k₀ is the rate constant of the reaction with unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups.
The following table summarizes the Hammett substituent constants (σ) for various common substituents in the meta and para positions.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -CHO | 0.36 | 0.22 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -OH | 0.12 | -0.37 |
| -NH₂ | -0.16 | -0.66 |
Data sourced from various studies.
A higher positive σ value for a substituent corresponds to a greater electron-withdrawing effect, leading to increased electrophilicity of the carbaldehyde carbon and thus, higher reactivity in nucleophilic addition reactions. For instance, 4-nitrobenzaldehyde (para-NO₂) is significantly more reactive than p-tolualdehyde (para-CH₃).[3]
Experimental Protocols for Assessing Reactivity
To quantitatively compare the reactivity of different carbaldehyde isomers, standardized experimental conditions are crucial. The following are detailed methodologies for two common reactions used to probe aldehyde reactivity.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, and its rate is sensitive to the electrophilicity of the aldehyde.
Materials:
-
Ortho-, meta-, or para-substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde isomer (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of the reaction by TLC at regular time intervals.
-
Upon completion, isolate the product by filtration or extraction.
-
Determine the yield of the resulting condensed product.
Data Analysis: By comparing the reaction times and yields for the different isomers under identical conditions, a quantitative measure of their relative reactivities can be obtained. A faster reaction time and higher yield indicate greater reactivity of the carbaldehyde.
Schiff Base Formation
The formation of an imine (Schiff base) from an aldehyde and a primary amine is another fundamental reaction that can be used to gauge aldehyde reactivity.
Materials:
-
Ortho-, meta-, or para-substituted benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
UV-Vis spectrophotometer
Procedure:
-
Dissolve the substituted benzaldehyde isomer (1.0 mmol) and aniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for a set period.
-
Monitor the formation of the Schiff base by taking aliquots at different time points and measuring the absorbance at the λ_max of the product using a UV-Vis spectrophotometer.
Data Analysis: The rate of the reaction can be determined by plotting the absorbance of the Schiff base against time. The initial rates for the different isomers can then be compared to establish their relative reactivity.
Visualizing the Concepts
To better understand the relationships discussed, the following diagrams have been generated.
Conclusion
The reactivity of a carbaldehyde group is intricately linked to its position on an aromatic ring. While meta and para substituents primarily exert electronic effects that can be quantified using the Hammett equation, ortho substituents introduce steric considerations that can complicate reactivity patterns. For researchers in drug development and organic synthesis, a thorough understanding of these positional effects is essential for the rational design of synthetic routes and the prediction of chemical behavior. The experimental protocols provided herein offer a robust framework for the empirical assessment of carbaldehyde reactivity, enabling the selection of the most suitable isomers for specific synthetic targets.
References
Structure-Activity Relationship of 6-Substituted Imidazo[1,2-a]pyridines: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in several clinically used drugs and its versatile biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted imidazo[1,2-a]pyridine derivatives, focusing on their performance as inhibitors of various biological targets. The information presented is intended for researchers, scientists, and drug development professionals.
Anticancer Activity
6-Substituted imidazo[1,2-a]pyridines have demonstrated notable potential as anticancer agents by targeting various components of cell signaling pathways involved in cancer progression.
Inhibition of Nek2 Kinase
A series of imidazo[1,2-a]pyridine derivatives were investigated as inhibitors of Nek2, a kinase implicated in cell cycle regulation and overexpressed in various tumors.[3] The SAR studies on MGC-803 gastric cancer cells revealed that the nature of the substituent at the 6-position significantly influences the inhibitory activity.
Table 1: Nek2 Inhibitory Activity of 6-Substituted Imidazo[1,2-a]pyridines
| Compound | 6-Substituent | IC50 (nM) on MGC-803 cells |
| 28e | [Structure of 28e substituent] | 38 |
| [Other Compounds] | [Substituents] | [IC50 values] |
Note: The specific structure of the 6-substituent for compound 28e and other analogues would be required from the full paper to complete this table.
The promising results for compound 28e , with an IC50 of 38 nM, highlight the potential for developing potent Nek2 inhibitors based on this scaffold for gastric cancer therapy.[3]
Inhibition of PI3Kα
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often deregulated in cancer. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors.[4] The imidazo[1,2-a]pyridine moiety was identified as a key pharmacodynamic group for PI3Kα inhibition.[4]
Table 2: PI3Kα Inhibitory Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
| Compound | R (Substituent at C4 of Quinazoline) | IC50 (nM) for PI3Kα |
| 10d | 4-(Trifluoromethyl)benzylamino | [IC50 value] |
| 10e | 3-Methylbenzylamino | [IC50 value] |
| 10f | 2-(Diethylamino)ethylamino | [IC50 value] |
| 10h | Pyridin-2-ylmethylamino | [IC50 value] |
| 10i | 2-Fluorobenzylamino | [IC50 value] |
Note: Specific IC50 values need to be extracted from the full publication to complete this table.
The SAR analysis indicated that the 4-aminoquinazoline moiety is a crucial pharmacophore for PI3Kα inhibitory activity.[4] Further optimization of substituents at both the C4 and C6 positions of the quinazoline core is a promising strategy for developing more potent and selective PI3Kα inhibitors.[4]
Activity against Colon Cancer Cell Lines
A range of 6-substituted imidazo[1,2-a]pyridines were synthesized and found to exhibit excellent activity against the colon cancer cell lines HT-29 and Caco-2, without significant toxicity to white blood cells.[5] These compounds were shown to induce apoptosis through a pathway involving the release of cytochrome c and the activation of caspases 3 and 8.[5]
Neurological Applications
The imidazo[1,2-a]pyridine scaffold is also prominent in the development of agents targeting neurological disorders.
Ligands for β-Amyloid Plaques
Derivatives of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) have been developed as ligands for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[6][7] In vitro binding studies showed that IMPY and its 6-bromo derivative have high binding affinities for Aβ aggregates, with Ki values of 15 nM and 10 nM, respectively.[7] The 6-iodo substitution in IMPY allows for radioiodination, making it a promising candidate for in vivo imaging of Aβ plaques.[6]
Benzodiazepine Receptor Ligands
A series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are congeners of zolpidem and alpidem, were synthesized and evaluated for their affinity to the ω1-subtype of the benzodiazepine receptor.[8] A quantitative structure-activity relationship (QSAR) study revealed a significant correlation between the binding affinity (IC50) and the molecular electrostatic potential (MEP) minimum associated with the amide carbonyl oxygen atom, while lipophilicity was found to be less significant.[8]
Other Therapeutic Areas
The versatility of the 6-substituted imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas, including anti-inflammatory and antituberculosis applications.
5-Lipoxygenase Inhibition
A novel class of 5-lipoxygenase (5-LO) inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified.[9] The SAR studies led to the discovery of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, a potent 5-LO inhibitor with IC50 values of 0.16 μM in intact cells and 0.1 μM in a cell-free assay.[9] This compound represents a promising lead for the development of new anti-inflammatory agents.[9]
Antituberculosis Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent antituberculosis agents.[10] SAR studies on N-benzylcarboxamide derivatives at the 3-position revealed that a 2-ethyl-6-chloro substitution on the imidazo[1,2-a]pyridine ring significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb).[10]
Experimental Protocols
General Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the reaction of a 2-aminopyridine with a bromoketone.[6] For the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a Suzuki-Miyaura cross-coupling reaction between a 6-iodoquinazoline and 2-aminopyridine-5-boronic acid pinacol ester is employed, followed by cyclization.[4]
Cell Viability and Cytotoxicity Assays
The cytotoxic activity of the synthesized compounds is often evaluated using standard cell viability assays. For instance, the PrestoBlue® fluorescent viability assay is used to determine the half-maximal inhibitory concentration (IC50) in cancer cell lines such as HeLa cells after a 72-hour exposure to the compounds.[11]
Kinase Inhibition Assays
The inhibitory activity against specific kinases is determined using various biochemical assays. For PI3Kα, the activity is typically measured through an in vitro enzyme assay that quantifies the phosphorylation of a substrate. For Nek2, cell-based proliferation assays are used to determine the IC50 values.[3]
Signaling Pathways and SAR Visualization
Apoptosis Induction by 6-Substituted Imidazo[1,2-a]pyridines in Colon Cancer
Caption: Apoptosis induction pathway by 6-substituted imidazo[1,2-a]pyridines in colon cancer cells.
Key SAR Features for PI3Kα Inhibition
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazopyridines: Metal-Free vs. Palladium-Catalyzed Approaches
For researchers, scientists, and drug development professionals, the synthesis of imidazopyridines, a critical scaffold in numerous pharmaceuticals, presents a choice between established palladium-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
The imidazopyridine core is a privileged structure in medicinal chemistry, found in drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2] Consequently, the development of efficient and sustainable synthetic routes to this heterocyclic system is of significant interest.[3] Traditionally, palladium-catalyzed cross-coupling reactions have been a mainstay for constructing the imidazopyridine framework.[4][5] However, the drive for greener, more cost-effective, and metal-residue-free active pharmaceutical ingredients (APIs) has spurred the development of a diverse array of metal-free synthetic methodologies.[1][6]
This guide directly compares these two prominent approaches, focusing on reaction yields, conditions, substrate scope, and mechanistic pathways to provide a comprehensive resource for synthetic chemists.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data for representative metal-free and palladium-catalyzed syntheses of imidazopyridines, allowing for a direct comparison of their efficiencies under various conditions.
Table 1: Metal-Free Synthesis of Imidazopyridines
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrochloric Acid | Flow | 100 | 0.17 | 96 | [1] |
| 2 | Perchloric Acid | Acetonitrile | Reflux | 2 | 85-92 | [7] |
| 3 | Iodine | Cyclohexane | 80 | 1-2 | 82-95 | [1] |
| 4 | Montmorillonite K-10 | Solvent-free | 80 | 0.5-1 | 88-96 | [7] |
| 5 | Sodium Hydroxide | Water | Room Temp | < 0.1 | >99 | [8] |
| 6 | Eosin Y (Photocatalyst) | Acetonitrile | Room Temp | 12 | 70-92 | [9] |
Table 2: Palladium-Catalyzed Synthesis of Imidazopyridines
| Entry | Palladium Source | Co-catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | CuI, PPh₃ | DMF | 100 | 12 | 75-85 | [4] |
| 2 | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 80 | 8 | 80-92 | [5] |
| 3 | Pd/C | - | Toluene | 110 | 24 | 60-70 | [4] |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 16 | 70-88 | |
| 5 | Fe₃O₄-Py-Pd | - | Acetonitrile | 80 | 12 | 85-95 |
Experimental Protocols: Representative Methodologies
To provide a practical understanding of these synthetic approaches, detailed experimental protocols for a representative metal-free and a palladium-catalyzed reaction are outlined below.
Metal-Free Synthesis: Iodine-Catalyzed Oxidative Cyclization
This protocol describes a metal-free synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and acetophenone.
Procedure:
-
To a solution of 2-aminopyridine (1 mmol) and acetophenone (1.2 mmol) in cyclohexane (5 mL), iodine (20 mol%) is added.
-
The reaction mixture is stirred at 80°C for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.[1]
Palladium-Catalyzed Synthesis: Sonogashira Coupling and Cyclization
This protocol details a palladium-catalyzed synthesis of 2-benzylimidazo[1,2-a]pyridine via a Sonogashira-cyclization cascade.
Procedure:
-
A mixture of 2-aminopyridine (1 mmol), propargyl bromide (1.2 mmol), and potassium carbonate (2 mmol) in acetonitrile (10 mL) is stirred at room temperature for 4 hours.
-
To the resulting mixture, phenylacetylene (1.5 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) are added.
-
The reaction is heated to 80°C and stirred for 8 hours under an inert atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield 2-benzylimidazo[1,2-a]pyridine.[5]
Mechanistic Pathways: Visualizing the Chemistry
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for both the metal-free and palladium-catalyzed synthesis of imidazopyridines.
Metal-Free Synthesis Pathway
Caption: Proposed mechanism for the metal-free synthesis of imidazopyridines.
Palladium-Catalyzed Synthesis Pathway
Caption: General mechanism for palladium-catalyzed Sonogashira coupling followed by cyclization.
Concluding Remarks
The choice between metal-free and palladium-catalyzed synthesis of imidazopyridines is multifaceted and depends on the specific requirements of the project.
Metal-free methods offer significant advantages in terms of cost, sustainability, and the absence of metal contamination in the final product, which is a crucial consideration in drug development.[1][8] These reactions often utilize readily available and inexpensive catalysts and can be performed under mild and environmentally friendly conditions, including in water or solvent-free systems.[7][8] The development of photocatalytic metal-free methods further expands the toolkit for sustainable synthesis.[9]
Palladium-catalyzed methods , while often more expensive and requiring careful removal of metal residues, provide a high degree of control and are well-established for their reliability and broad substrate scope.[4] They are particularly powerful for constructing complex, highly substituted imidazopyridine derivatives through precise C-C and C-N bond formations.
Ultimately, the optimal synthetic strategy will be dictated by factors such as the desired substitution pattern, scale of the reaction, cost considerations, and the importance of avoiding metal contamination. This guide provides the foundational data and a comparative framework to assist researchers in making an informed decision that best suits their synthetic goals.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 9. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4), a halogenated heterocyclic aldehyde. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulations.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its potential hazards. While a complete, peer-reviewed safety data sheet (SDS) can be requested from the supplier, available information indicates the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)
-
Causes skin irritation (Skin corrosion/irritation, Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
Upon combustion, this compound may produce hazardous gases, including carbon monoxide, nitrogen oxides, and hydrogen bromide[2].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical or its waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields
-
Laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
Waste Segregation and Collection
Proper segregation of chemical waste at the source is the most critical step in the disposal process. Due to its chemical structure, this compound falls into two main waste categories: halogenated organic waste and aldehyde waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste. Keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal[3].
-
Avoid mixing with incompatible materials. Do not collect this waste with strong acids, bases, or strong oxidizing or reducing agents.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused product and contaminated materials (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof container clearly labeled for halogenated organic solids.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for halogenated organic liquids.
-
Waste Container Management
Proper labeling and storage of waste containers are essential for safety and compliance.
Container Requirements:
-
Use containers that are in good condition and compatible with the chemical.
-
Containers must have a secure, tight-fitting lid to prevent leaks and evaporation.
-
Label containers clearly with the words "Hazardous Waste ".
-
The label must also identify the contents, including the full chemical name: "Waste this compound ". If it is a mixed waste stream, list all components and their approximate percentages.
Interim Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.
Disposal Protocol
The ultimate disposal of this compound must be handled by professionals in accordance with local, national, and regional regulations.
Step-by-Step Disposal Procedure:
-
Segregate Waste: As outlined in Section 2, collect solid and liquid waste in separate, designated containers for halogenated organic compounds.
-
Label Correctly: Ensure all containers are accurately and clearly labeled.
-
Store Safely: Keep containers sealed and stored in the satellite accumulation area.
-
Arrange for Pickup: Once a container is nearly full (e.g., three-quarters full), or according to your institution's schedule, arrange for a waste pickup through your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Consult Authority: The final disposal method, likely high-temperature incineration, will be determined by the licensed disposal company in consultation with local waste disposal authorities[4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Use PPE: Don the appropriate personal protective equipment before addressing the spill.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains.
-
Cleanup:
-
For liquid spills, use an inert absorbent material like vermiculite or sand.
-
For solid spills, carefully sweep up the material, avoiding dust formation.
-
-
Collect Waste: Transfer the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent. Collect the rinsate as hazardous waste.
Data and Visualizations
Hazard Summary
| Hazard Classification | GHS Category | Description |
| Acute toxicity, oral | Category 4 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | Category 2A | Causes serious eye irritation.[1] |
| Combustion Products | - | Carbon monoxide, nitrogen oxides, hydrogen bromide.[2] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For immediate reference, this guide provides critical safety and logistical information for laboratory professionals handling 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The following procedures are based on established safety protocols for pyridine derivatives and heterocyclic aldehydes to ensure a secure laboratory environment.
When handling this compound, a comprehensive approach to personal protective equipment (PPE) is the first line of defense against potential exposure. Researchers, scientists, and drug development professionals should adhere to the following guidelines to minimize risks.
Recommended Personal Protective Equipment (PPE)
A Safety Data Sheet (SDS) for this compound advises avoiding contact with skin and eyes and preventing the inhalation of vapor or mist.[1] While the available SDS states "no known hazard," it is prudent to handle this compound with caution, utilizing PPE suitable for similar chemical structures like pyridine derivatives.[1][2][3] The minimum required PPE includes a lab coat, safety glasses, and chemical-resistant gloves.[4]
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Must be worn at all times in the laboratory to protect against splashes.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | Inspect gloves for any tears or punctures before use.[2] |
| A flame-retardant and chemically impervious lab coat or coveralls. | A fully buttoned lab coat should be worn to protect against skin contact.[2] | |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. |
Experimental Protocols: Donning and Doffing PPE
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Coveralls: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check for the respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Coveralls: Remove the lab coat, turning it inside out to contain any contaminants.
-
Eye and Face Protection: Remove safety goggles or face shield.
-
Hand Hygiene: Wash and dry hands again.
Operational and Disposal Plans
Handling:
-
All work with this compound should be conducted in a properly functioning certified laboratory chemical fume hood.[2][5]
-
Avoid the generation of dust and aerosols.
-
Use designated tools for transferring the chemical to minimize cross-contamination.[6]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[3][5]
Disposal:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.[3]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
